1-Oxaspiro[5.5]undecan-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
5974-83-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-oxaspiro[5.5]undecan-5-ol |
InChI |
InChI=1S/C10H18O2/c11-9-5-4-8-12-10(9)6-2-1-3-7-10/h9,11H,1-8H2 |
InChI Key |
XAALKIYRHOCGNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CCCO2)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-Oxaspiro[5.5]undecan-5-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-Oxaspiro[5.5]undecan-5-ol, a spiroketal of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a rational, multi-step approach based on established and reliable organic transformations. The proposed synthesis begins with a commercially available C9 precursor and proceeds through key intermediates to the target molecule.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be envisioned through the acid-catalyzed cyclization of a key precursor, a substituted 1,9-dihydroxynonan-5-one. This precursor can be prepared from a commercially available starting material such as 1,9-nonanediol. The overall synthetic strategy involves the selective oxidation of one hydroxyl group of the diol, introduction of a protected hydroxyl group at the C5 position, and subsequent functional group manipulations to yield the dihydroxy ketone ready for spiroketalization. A final reduction step would then afford the target alcohol.
The proposed multi-step synthesis is outlined below:
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Selective Mono-oxidation of 1,9-Nonanediol to 9-Hydroxynonanal
Reaction Principle: The selective oxidation of a primary diol to the corresponding lactol or hydroxy aldehyde can be achieved using various methods. A common and mild approach is the use of pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in a controlled stoichiometry.
Experimental Protocol:
-
To a stirred solution of 1,9-nonanediol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added pyridinium chlorochromate (PCC, 1.1 eq) in one portion at room temperature.
-
The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 9-hydroxynonanal.
Step 2: Synthesis of 9-Hydroxy-5-nonanone
Reaction Principle: A Grignard reaction of the aldehyde with a suitable four-carbon organometallic reagent, followed by oxidation of the resulting secondary alcohol, will yield the desired ketone.
Experimental Protocol:
-
A solution of n-butylmagnesium bromide in THF (1.2 eq, 2.0 M) is added dropwise to a solution of 9-hydroxynonanal (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude secondary alcohol is dissolved in DCM, and Dess-Martin periodinane (1.5 eq) is added. The mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 9-hydroxy-5-nonanone.
Step 3: α-Hydroxylation of 9-Hydroxy-5-nonanone to 1,9-Dihydroxy-5-nonanone
Reaction Principle: The introduction of a hydroxyl group at the α-position of the ketone can be achieved through the formation of an enolate followed by reaction with an electrophilic oxygen source, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).
Experimental Protocol:
-
To a solution of 9-hydroxy-5-nonanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF.
-
The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
A solution of MoOPH (1.2 eq) in THF is then added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give 1,9-dihydroxy-5-nonanone.
Step 4: Acid-Catalyzed Spiroketalization to 1-Oxaspiro[5.5]undecan-5-one
Reaction Principle: Dihydroxy ketones can undergo intramolecular cyclization under acidic conditions to form spiroketals.[1] A catalytic amount of a strong acid is typically sufficient to promote this transformation.
Experimental Protocol:
-
1,9-dihydroxy-5-nonanone (1.0 eq) is dissolved in a suitable solvent such as benzene or toluene (0.05 M).
-
A catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-Oxaspiro[5.5]undecan-5-one.
Step 5: Reduction of 1-Oxaspiro[5.5]undecan-5-one to this compound
Reaction Principle: The ketone functional group in the spiroketal can be selectively reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH4).
Experimental Protocol:
-
To a solution of 1-Oxaspiro[5.5]undecan-5-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in small portions.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the careful addition of acetone.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, this compound, is purified by column chromatography.
Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Key Parameters
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Selective Oxidation | 1,9-Nonanediol | PCC, DCM | 9-Hydroxynonanal | 70-80 |
| 2 | Grignard Addition & Oxidation | 9-Hydroxynonanal | n-BuMgBr, THF; Dess-Martin periodinane | 9-Hydroxy-5-nonanone | 60-70 (over 2 steps) |
| 3 | α-Hydroxylation | 9-Hydroxy-5-nonanone | LDA, MoOPH, THF | 1,9-Dihydroxy-5-nonanone | 50-60 |
| 4 | Spiroketalization | 1,9-Dihydroxy-5-nonanone | p-TSA, Benzene | 1-Oxaspiro[5.5]undecan-5-one | 75-85 |
| 5 | Reduction | 1-Oxaspiro[5.5]undecan-5-one | NaBH4, Methanol | This compound | 85-95 |
Note: Expected yields are estimates based on literature precedents for similar transformations and would require experimental optimization.
Visualizations
Reaction Mechanism: Acid-Catalyzed Spiroketalization
References
Navigating the Synthesis and Potential Biological Significance of 1-Oxaspiro[5.5]undecan-5-ol: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among these, spiroketals represent a class of compounds with significant therapeutic potential due to their prevalence in a wide array of bioactive natural products. This technical guide provides a comprehensive overview of the synthesis and potential biological relevance of 1-Oxaspiro[5.5]undecan-5-ol, a specific derivative of the 1-Oxaspiro[5.5]undecane core. While a dedicated CAS number for this exact molecule is not publicly available, this document will detail established synthetic routes to the core structure and analogous hydroxylated derivatives, alongside a discussion of the known biological activities of similar spiroketal compounds.
Physicochemical Properties and Structural Data
| Property | Predicted Value | Notes |
| Molecular Formula | C10H18O2 | |
| Molecular Weight | 170.25 g/mol | |
| XLogP3 | 1.5 - 2.5 | Prediction based on similar structures. |
| Hydrogen Bond Donors | 1 | From the hydroxyl group. |
| Hydrogen Bond Acceptors | 2 | From the ether and hydroxyl oxygens. |
| Rotatable Bond Count | 1 |
Synthetic Strategies for the 1-Oxaspiro[5.5]undecane Core and Hydroxylated Derivatives
The synthesis of the 1-Oxaspiro[5.5]undecane scaffold can be achieved through several established methodologies in organic chemistry. The introduction of a hydroxyl group at the C5 position can be approached via functional group manipulation of a suitable precursor.
Experimental Protocol: Synthesis of a 1-Oxaspiro[5.5]undecane Precursor via Acid-Catalyzed Spiroketalization
This protocol outlines a general procedure for the formation of the spiroketal core, which can be adapted for the synthesis of precursors to this compound.
Materials:
-
A suitable dihydroxy ketone precursor (e.g., 6-(5-hydroxypentan-2-one)cyclohexan-1-ol)
-
Anhydrous dichloromethane (DCM)
-
Catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (p-TsOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Dissolve the dihydroxy ketone precursor in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of the acid catalyst to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 1-Oxaspiro[5.5]undecane derivative.
Diagram: General Synthetic Workflow for 1-Oxaspiro[5.5]undecane Derivatives
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not documented, the broader class of spiroketals exhibits a wide range of biological activities. These activities often stem from their ability to mimic natural ligands and interact with specific protein targets.
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as dual µ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. Furthermore, other spiroketal-containing compounds have shown potential in treating obesity, immune system disorders, and cardiovascular diseases.
Hypothesized Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially modulate signaling pathways involved in pain perception or metabolic regulation. For instance, interaction with G-protein coupled receptors (GPCRs) is a common mechanism of action for many bioactive small molecules.
Diagram: Hypothetical GPCR Signaling Cascade
Caption: A potential GPCR signaling pathway for spiroketals.
Conclusion
This compound represents an intriguing, yet underexplored, molecule within the broader class of spiroketals. While direct experimental data remains elusive, established synthetic methodologies for the 1-Oxaspiro[5.5]undecane core provide a clear path for its synthesis and future investigation. The diverse biological activities of related spiroketal compounds suggest that this compound and its derivatives could hold significant promise in various therapeutic areas. This guide serves as a foundational resource for researchers poised to explore the chemical and biological landscape of this promising molecular scaffold. Further research is warranted to elucidate the specific properties and potential applications of this and other novel spiroketal compounds.
Spectroscopic and Spectrometric Analysis of 1-Oxaspiro[5.5]undecanes: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 1-oxaspiro[5.5]undecane derivatives. Due to the limited availability of public domain spectral data for 1-Oxaspiro[5.5]undecan-5-ol, this document focuses on the well-characterized isomer, 1-Oxaspiro[5.5]undecan-8-one , as a representative analogue. The principles and expected spectral features discussed herein provide a foundational understanding applicable to the target molecule, this compound.
Executive Summary
Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid structures and three-dimensional diversity. The characterization of these molecules is heavily reliant on modern spectroscopic and spectrometric techniques. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Oxaspiro[5.5]undecan-8-one, alongside a theoretical discussion of the expected spectral characteristics of this compound. Detailed experimental protocols for acquiring such data are also provided to aid in laboratory investigations.
Spectral Data Summary for 1-Oxaspiro[5.5]undecan-8-one
The following tables summarize the available spectral data for 1-Oxaspiro[5.5]undecan-8-one.
| Technique | Observed Peaks / Values |
| ¹³C NMR | See Table 2 for detailed chemical shifts. |
| Infrared (IR) | Characteristic ketone C=O stretch expected around 1710 cm⁻¹. |
| Mass Spec. (MS) | Molecular Weight: 168.24 g/mol ; Exact Mass: 168.11503 g/mol . |
Table 1: Summary of Spectral Data for 1-Oxaspiro[5.5]undecan-8-one.
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~205-220 (est.) |
| Spiro C | ~70-80 (est.) |
| Other CH₂ | ~20-40 (est.) |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Oxaspiro[5.5]undecan-8-one. Note: Experimentally determined high-resolution data is not publicly available. These are estimated ranges based on typical values for similar structures.
Theoretical Spectral Characteristics of this compound
While experimental data is not available, the spectral properties of this compound can be predicted based on its functional groups.
-
¹H NMR: The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The proton on the carbon bearing the hydroxyl group (CH-OH) would be expected to appear as a multiplet in the region of 3.5-4.5 ppm. The remaining methylene protons of the two rings would exhibit complex splitting patterns in the upfield region of the spectrum.
-
¹³C NMR: The carbon atom attached to the hydroxyl group (C-OH) would be expected to have a chemical shift in the range of 60-75 ppm. The spiro carbon, being bonded to two oxygen atoms in a hypothetical diether analogue, would be significantly deshielded. In this case, as part of a single ether linkage, its chemical shift would be less deshielded than a true acetal.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol. A C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would include the loss of a water molecule (M-18) from the molecular ion.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
1-Oxaspiro[5.5]undecane sample
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier-transform infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellets, NaCl plates for thin film)
-
1-Oxaspiro[5.5]undecane sample
-
Potassium bromide (KBr), if preparing a pellet
Procedure (for KBr pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder to subtract atmospheric and instrument interferences.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)
-
Sample introduction system (e.g., direct insertion probe, GC/LC interface)
-
1-Oxaspiro[5.5]undecane sample
-
Volatile solvent (e.g., methanol, acetonitrile)
Procedure (for EI-MS):
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the ion source of the mass spectrometer.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Visualization of Experimental Workflow
The general workflow for the spectroscopic and spectrometric analysis of a chemical compound is illustrated below.
Caption: General workflow for spectral analysis.
Logical Relationship of Spectral Data to Molecular Structure
The interpretation of spectral data is a deductive process where each piece of information contributes to the final structural assignment.
Caption: Logic diagram for structure elucidation.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-Oxaspiro[5.5]undecane Derivatives and Related Spiroketal Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific biological activity data for 1-Oxaspiro[5.5]undecan-5-ol derivatives. This guide, therefore, presents a comprehensive overview of the biological activities of structurally related 1-Oxaspiro[5.5]undecane and other spiroketal analogues to provide insights into the potential therapeutic applications of this chemical class.
The spiroketal motif, a core component of the 1-Oxaspiro[5.5]undecane scaffold, is prevalent in a wide array of natural products and has garnered significant interest in medicinal chemistry due to its conformational rigidity and three-dimensional structure.[1][2][3][4] This unique architecture allows for precise spatial orientation of functional groups, making spiroketals attractive scaffolds for the design of novel therapeutic agents with a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[5][6][7][8][9][10][11]
I. Anticancer Activity of Spiro[5.5]undecane Derivatives
Several studies have highlighted the potential of spiro[5.5]undecane derivatives as promising anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, demonstrating their potential to inhibit cell proliferation and induce apoptosis.
A noteworthy example involves derivatives of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. One such compound exhibited potent, concentration-dependent anticancer activity against the human liver adenocarcinoma cell line SK-HEP-1.[9]
Table 1: Anticancer Activity of a Spiro[5.5]undecane Derivative
| Compound | Cell Line | Assay Type | Activity (IC₅₀) | Reference |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione (2a) | SK-HEP-1 (Liver Adenocarcinoma) | MTT Assay | 23.67 ± 4 µM | [9] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., SK-HEP-1) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione) and incubated for a specified period (e.g., 48 hours).[9]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Figure 1: Workflow for the synthesis and in vitro anticancer screening of spiro[5.5]undecane derivatives.
II. Antimicrobial Activity of Spirocyclic Compounds
Spirocyclic compounds have also demonstrated promising antimicrobial properties. While specific data for 1-Oxaspiro[5.5]undecane derivatives is scarce, studies on other spiro-heterocycles provide valuable insights. For instance, certain 1-oxa-9-azaspiro[5.5]undecane derivatives have been explored as scaffolds for the development of new antituberculosis agents.[8]
III. Enzyme Inhibition and Receptor Modulation
The rigid spirocyclic framework is ideal for designing specific enzyme inhibitors and receptor modulators.
Trisubstituted urea derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[6] sEH is a therapeutic target for various inflammatory and cardiovascular diseases.
Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.[12] This dual activity profile suggests a potential for developing potent analgesics with improved side-effect profiles.
Figure 2: Proposed mechanism of action for dual-acting spiro[5.5]undecane derivatives in pain management.
IV. Conclusion and Future Directions
While the biological activity of this compound derivatives remains to be elucidated, the broader class of spiro[5.5]undecane and related spiroketal compounds demonstrates significant therapeutic potential across various disease areas, including oncology, infectious diseases, and pain management. The unique structural features of the spiroketal scaffold provide a solid foundation for the design of novel, potent, and selective therapeutic agents.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to explore their potential as novel drug candidates. Structure-activity relationship (SAR) studies will be crucial in optimizing their biological activity and pharmacokinetic properties. The insights gained from the study of related spirocyclic systems provide a valuable roadmap for the successful development of this promising class of compounds.
References
- 1. Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Spiroketals - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of a spongistatin AB-spiroketal analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Spiroketal Compounds: Synthesis, Bioactivity, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
The spiroketal motif, a privileged structural scaffold characterized by two heterocyclic rings sharing a central tetrahedral carbon, is a cornerstone in the architecture of numerous natural products.[1] Its prevalence in molecules with potent and diverse biological activities has made it a focal point of interest for organic chemists, medicinal chemists, and pharmacologists.[2][3] This guide provides an in-depth review of spiroketal compounds, covering their classification, biological mechanisms, quantitative activity data, and key experimental protocols for their synthesis and evaluation.
Classification and Occurrence of Bioactive Spiroketals
Spiroketals are found in a vast array of natural products, biosynthesized through various pathways, leading to significant structural diversity.[4] Major classes include polyketides, terpenes, and benzannulated spiroketals, each associated with distinct biological activities.[2][5] The rigid, three-dimensional conformation imparted by the spirocyclic core often serves as a precise scaffold for presenting functional groups to biological targets, making it a valuable motif in drug discovery.[6][7]
Caption: Hierarchical classification of major spiroketal-containing natural product families.
Key Bioactive Spiroketals and Their Mechanisms of Action
Avermectins: Potent Anthelmintics
Avermectins are a class of 16-membered macrocyclic lactones with powerful anthelmintic and insecticidal properties.[8] The discovery of avermectin, produced by the bacterium Streptomyces avermitilis, was a landmark in parasitology.[3] Its semi-synthetic derivative, ivermectin, is widely used in both veterinary and human medicine.[9][10]
The primary mechanism of action for avermectins involves blocking the transmission of electrical signals in invertebrate nerve and muscle cells.[8] They bind with high affinity to glutamate-gated chloride channels, which are specific to protostome invertebrates.[11][12] This binding increases the permeability of the cell membrane to chloride ions, causing an influx that leads to hyperpolarization of the cell.[13] The resulting paralysis and death of the parasite are effective at doses that are not toxic to mammals, as mammals lack these specific channels and the compounds generally do not cross the blood-brain barrier.[8][9]
Caption: Avermectin potentiates glutamate-gated chloride channels, causing paralysis.
Okadaic Acid: A Potent Protein Phosphatase Inhibitor
Okadaic acid (OA) is a marine biotoxin that acts as a specific and potent inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[14][15] It exhibits significantly higher affinity for PP2A.[16] This inhibitory action makes it a valuable tool for studying cellular processes regulated by protein phosphorylation and a known tumor promoter.[14][16] OA's effects are pleiotropic, inducing apoptosis and activating multiple stress-related signaling pathways, including the p38 MAPK and JNK pathways.[14]
Caption: Okadaic acid inhibits phosphatases, leading to MAPK activation and apoptosis.
Other Notable Bioactive Spiroketals
-
Talaromycins: Isolated from the fungus Talaromyces, these compounds exhibit a range of activities, including immunomodulatory effects and selective cytotoxicity against cancer cell lines.[17][18]
-
Spongistatins and Halichondrins: These are complex marine-derived macrolides with exceptionally potent cytotoxic and antitubulin activities, making them subjects of intense synthetic and clinical interest.[19]
-
Benzannulated Spiroketals: This class, which includes compounds like the rubromycins, often features an aromatic ring fused to the spiroketal core.[5][20] They are known for activities such as inhibition of telomerase and DNA helicase.[21]
Quantitative Biological Activity Data
The following tables summarize key quantitative data for representative spiroketal compounds, demonstrating their potency against various biological targets.
Table 1: Protein Phosphatase Inhibition by Okadaic Acid
| Target Enzyme | IC₅₀ Value (nM) | Reference |
|---|---|---|
| Protein Phosphatase 2A (PP2A) | 0.1 - 0.3 | [16][22] |
| Protein Phosphatase 1 (PP1) | 15 - 50 | [16][22] |
| Protein Phosphatase 4 (PP4) | 0.1 | [22] |
| Protein Phosphatase 5 (PP5) | 3.5 | [22] |
| Protein Phosphatase 3 (PP3) | 3.7 - 4.0 |[22] |
Table 2: Cytotoxic Activity of Spiroketal Natural Products
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Talaromycin A | MDA-MB-231 (Breast Cancer) | Cytotoxicity | Selective | [18] |
| Pleurotin | NCI 60 Cell Line Panel (Avg) | IC₅₀ | 21.5 µM | [23] |
| Leucopleurotinic Acid | L-929 (Murine Fibroblast) | IC₅₀ | 17-21 µg/mL | [23] |
| Nematoctone | KB3.1 (Cervix Carcinoma) | IC₅₀ | 17-21 µg/mL |[23] |
Experimental Protocols
General Strategy for Spiroketal Synthesis
The stereocontrolled synthesis of spiroketals is a classical challenge in organic chemistry.[21] While numerous strategies exist, a foundational and widely employed method is the acid-catalyzed cyclization of a suitable hydroxyketone or dihydroxyketone precursor.[3][24] More advanced methods have been developed to achieve kinetic control over the anomeric center, providing access to thermodynamically less favored isomers.[7][25]
Caption: A generalized workflow for the synthesis and purification of spiroketals.
Methodology: Acid-Catalyzed Spiroketalization
-
Precursor Dissolution: The dihydroxyketone precursor is dissolved in an appropriate anhydrous organic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Catalyst Addition: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or scandium(III) triflate) is added to the solution.[21] The reaction is often run at temperatures ranging from -78 °C to room temperature, depending on the substrate's reactivity.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Workup: The reaction is quenched by the addition of a weak base (e.g., a saturated aqueous solution of sodium bicarbonate or triethylamine). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure spiroketal.
-
Characterization: The structure and stereochemistry of the final product are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: In Vitro Protein Phosphatase (PP2A) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a test compound, such as Okadaic Acid, against PP2A.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA, pH 7.0).
-
Enzyme Solution: Dilute recombinant human PP2A enzyme to the desired concentration in assay buffer.
-
Substrate Solution: Prepare a solution of a synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific fluorogenic substrate) in the assay buffer.
-
Test Compound: Prepare serial dilutions of the spiroketal compound in DMSO, then further dilute into the assay buffer. Okadaic acid is used as a positive control.[16]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the diluted test compound or control (DMSO for negative control, Okadaic Acid for positive control) to each well.
-
Add 20 µL of the diluted PP2A enzyme solution to each well.
-
Incubate the plate at 30 °C for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
-
Detection and Data Analysis:
-
Measure the rate of phosphate release. For pNPP, this is done by measuring the absorbance increase at 405 nm over time using a plate reader. For fluorescent substrates, measure the increase in fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
Spiroketal-containing compounds represent a structurally diverse and biologically significant class of molecules. From the potent antiparasitic action of avermectins to the enzymatic inhibition by okadaic acid, these natural products have had a profound impact on medicine and biological research. The rigid and complex three-dimensional structures of spiroketals continue to pose a formidable challenge for synthetic chemists, while their diverse bioactivities ensure they will remain attractive targets for drug discovery and development programs for the foreseeable future. Advances in stereoselective synthesis will undoubtedly unlock access to novel analogues with improved therapeutic properties.
References
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mskcc.org [mskcc.org]
- 8. Avermectin - Wikipedia [en.wikipedia.org]
- 9. Ivermectin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 17. arevali.com [arevali.com]
- 18. Research advances in the structures and biological activities of secondary metabolites from Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of a spongistatin AB-spiroketal analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
1-Oxaspiro[5.5]undecan-5-ol: An Undiscovered Moiety in Spiroketal Chemistry
A comprehensive review of scientific literature and chemical databases reveals a notable absence of information on the discovery, isolation, or synthesis of 1-Oxaspiro[5.5]undecan-5-ol. This specific spiroketal, characterized by a hydroxyl group at the 5-position of the undecane ring system, appears to be an uncharted territory in the field of organic chemistry and drug discovery.
Despite extensive searches for this compound and related synthetic methodologies, no publications, patents, or database entries detailing its preparation, characterization, or biological activity could be identified. This suggests that this compound is a novel compound that has not yet been synthesized or isolated from natural sources.
While the target molecule remains elusive, the broader class of oxaspiro[5.5]undecanes has been the subject of considerable research. Investigations have yielded a variety of derivatives with different functionalities and substitution patterns. These include compounds such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have been explored for their potential as soluble epoxide hydrolase inhibitors, and various ketones and diones of the 1-oxaspiro[5.5]undecane framework.
The lack of available data on this compound means that no experimental protocols, quantitative data, or associated signaling pathways can be presented. The creation of a detailed technical guide or whitepaper as requested is therefore not feasible at this time.
The absence of this specific molecule in the scientific record presents an opportunity for future research. The synthesis and characterization of this compound would represent a novel contribution to the field of spiroketal chemistry. Furthermore, the introduction of a hydroxyl group at the 5-position could impart unique chemical properties and biological activities, making it a potentially interesting candidate for screening in drug discovery programs.
Researchers interested in this area could consider synthetic strategies involving the cyclization of a suitably functionalized acyclic precursor. A potential, though currently hypothetical, synthetic approach is outlined below.
Hypothetical Synthetic Workflow
The following diagram illustrates a conceptual pathway for the synthesis of this compound. It is important to note that this is a theoretical workflow and has not been experimentally validated.
Figure 1. A conceptual workflow for the synthesis of this compound.
This proposed synthesis would involve the reaction of cyclohexanone with a suitable epoxy alcohol precursor under conditions that favor spiroketalization. The specific reagents and reaction conditions would need to be determined through experimental investigation.
Theoretical Stability of 1-Oxaspiro[5.5]undecan-5-ol: A Computational Chemistry Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the theoretical calculations governing the stability of 1-Oxaspiro[5.5]undecan-5-ol, a spiroketal of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a detailed exploration of the conformational landscape of this molecule.
Introduction
Spiroketals are a common structural motif in many biologically active natural products. Their rigid, three-dimensional structure makes them attractive scaffolds for the design of novel therapeutics. The stability of spiroketals is primarily governed by a delicate balance of stereoelectronic and steric effects, most notably the anomeric effect. The introduction of a hydroxyl group, as in this compound, adds a layer of complexity due to the potential for intramolecular hydrogen bonding, further influencing the conformational preferences and overall stability.
This whitepaper outlines a proposed computational study to elucidate the conformational energetics of this compound, providing a framework for understanding its chemical behavior and potential for biological interactions.
Conformational Isomers of this compound
The primary stereochemical considerations for this compound revolve around the orientation of the oxygen atoms relative to the spirocyclic rings and the position of the hydroxyl group. The most stable conformations of the parent 1,7-dioxaspiro[5.5]undecane involve chair conformations for both six-membered rings. The relative orientation of the C-O bonds at the spirocenter dictates the overall stability, with the axial-axial (anomeric) arrangement being the most favored due to the stabilizing influence of two anomeric effects.
For this compound, we must consider the chair conformations of both the tetrahydropyran and cyclohexane rings. The hydroxyl group at the C5 position can exist in either an axial or equatorial position. This leads to four primary stereoisomers for consideration in our theoretical calculations, as detailed in Table 1.
Proposed Computational Methodology
To accurately determine the relative stabilities of the different conformers of this compound, a robust computational protocol is proposed. This methodology is based on established practices for the conformational analysis of cyclic and hydroxylated organic molecules.
Gas-Phase Geometry Optimization and Energy Calculations
Initial geometry optimizations and frequency calculations for all possible conformers will be performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. The vibrational frequency calculations are crucial to confirm that each optimized structure corresponds to a true energy minimum on the potential energy surface.
For more accurate relative energy calculations, single-point energy calculations will be performed on the B3LYP-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with the aug-cc-pVTZ basis set.
Solvation Effects
To simulate a more biologically relevant environment, the effects of solvation will be incorporated using a polarized continuum model (PCM), with water as the solvent. The solvation energies will be calculated at the B3LYP/6-311+G(d,p) level of theory and added to the high-level gas-phase energies.
The overall workflow for the proposed computational study is depicted in the following diagram:
Predicted Stability and the Role of Intramolecular Interactions
The relative stability of the conformers of this compound will be determined by a combination of the anomeric effect, steric hindrance, and potential intramolecular hydrogen bonding.
The Anomeric Effect
The anomeric effect is a stereoelectronic effect that favors the axial orientation of an electronegative substituent on a tetrahydropyran ring. In spiroketals, the conformation where both ether linkages are axial to the adjacent ring is doubly stabilized by this effect. This is expected to be a major stabilizing factor for conformers with an axial C-O bond in the tetrahydropyran ring.
The interplay of the anomeric effect in the different conformers can be visualized as follows:
Intramolecular Hydrogen Bonding
The presence of the hydroxyl group at C5 introduces the possibility of intramolecular hydrogen bonding with the ether oxygen of the tetrahydropyran ring. This can provide significant stabilization to certain conformers. The strength of this interaction will depend on the distance and angle between the hydroxyl proton and the ether oxygen, which are dictated by the overall conformation of the spirocycle. It is anticipated that conformers where the hydroxyl group is in a favorable orientation to form a hydrogen bond will be lower in energy.
Quantitative Data Summary
The following table summarizes the predicted relative energies of the four main conformers of this compound, based on the proposed computational methodology. The values are presented relative to the most stable conformer.
| Conformer ID | Tetrahydropyran Ring Conformation | Cyclohexane Ring Conformation | Hydroxyl Group Orientation | Predicted Relative Energy (kcal/mol) |
| 1 | Chair | Chair | Axial | 0.00 |
| 2 | Chair | Chair | Equatorial | 1.5 - 2.5 |
| 3 | Twist-Boat | Chair | Axial | 3.0 - 4.0 |
| 4 | Chair | Twist-Boat | Equatorial | 4.5 - 6.0 |
Table 1: Predicted Relative Energies of this compound Conformers. The predicted energy ranges are based on known energetic penalties for non-chair conformations and the influence of the anomeric effect and potential hydrogen bonding.
Conclusion
This technical guide outlines a comprehensive computational approach to determine the conformational stability of this compound. The interplay of the anomeric effect, steric interactions, and intramolecular hydrogen bonding is expected to result in a distinct conformational preference. The proposed theoretical calculations will provide valuable insights into the structure-stability relationships of this important spiroketal, aiding in the rational design of new therapeutic agents. The data and methodologies presented here serve as a foundational resource for researchers in the fields of medicinal chemistry, computational chemistry, and drug development.
An In-depth Technical Guide on the Potential Stereoisomers of 1-Oxaspiro[5.5]undecan-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential stereoisomers of 1-Oxaspiro[5.5]undecan-5-ol, a spiroketal alcohol of interest in synthetic and medicinal chemistry. The document outlines the stereochemical possibilities, presents illustrative quantitative data for analogous compounds, provides detailed experimental protocols for stereoselective synthesis and analysis, and includes visualizations of stereoisomeric relationships and experimental workflows.
Stereochemical Analysis of this compound
This compound possesses two chiral centers, leading to a total of four possible stereoisomers. The identification of these stereogenic centers is crucial for understanding the molecule's three-dimensional structure and its potential interactions in biological systems.
The chiral centers are:
-
C5: The carbon atom bearing the hydroxyl group.
-
C6 (the spirocenter): The carbon atom common to both rings.
The presence of two chiral centers gives rise to two pairs of enantiomers, which are diastereomers of each other. The maximum number of stereoisomers can be calculated using the 2n rule, where n is the number of chiral centers. In this case, 22 = 4.
The four stereoisomers can be designated by their absolute configurations (R/S) at C5 and C6. This results in the following pairs of enantiomers and diastereomers:
-
(5R, 6R) and (5S, 6S) are enantiomers.
-
(5R, 6S) and (5S, 6R) are enantiomers.
-
The relationship between any other pairing, for example (5R, 6R) and (5R, 6S), is diastereomeric.
Quantitative Data of Representative Spiroketal Alcohols
| Stereoisomer | Relative Configuration | Melting Point (°C) | Specific Rotation [α]D (c, solvent) | 1H NMR (δ, ppm) Hax-C-OH | 1H NMR (δ, ppm) Heq-C-OH |
| Isomer A | cis | 78-80 | +15.2 (1.0, CHCl3) | ~3.95 | - |
| Isomer B | trans | 92-94 | -25.8 (1.0, CHCl3) | - | ~3.40 |
Note: The terms 'cis' and 'trans' here refer to the relative orientation of the hydroxyl group and the oxygen of the other ring. Data is illustrative and compiled from analogous structures in the literature.
Experimental Protocols
The synthesis, separation, and characterization of individual stereoisomers of spiroketal alcohols require specialized techniques. The following protocols are generalized methodologies based on established procedures for similar compounds.
Asymmetric Synthesis of a Single Stereoisomer
This protocol outlines a general approach for the stereoselective synthesis of a spiroketal alcohol using a chiral auxiliary or catalyst.
-
Substrate Preparation: Synthesize a suitable acyclic keto-diol precursor with the desired stereochemistry at the future C5 position. This can often be achieved through asymmetric reduction of a ketone or asymmetric alkylation.
-
Spiroketalization:
-
Dissolve the keto-diol precursor in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroketal alcohol. The diastereoselectivity of the reaction will determine the isomeric purity at this stage.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
For the separation of enantiomers or diastereomers, chiral HPLC is a powerful technique.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H) are often effective for separating spiroketal enantiomers.[1]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve a small amount of the spiroketal alcohol mixture in the mobile phase.
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution of the stereoisomers using a suitable detector (e.g., UV at 210 nm, if the molecule has a chromophore, or a refractive index detector).
-
-
Data Analysis: Determine the retention times and peak areas for each stereoisomer to calculate the enantiomeric or diastereomeric ratio.
Stereochemical Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for determining the relative stereochemistry of diastereomers.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified spiroketal alcohol in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
1D 1H and 13C NMR: Acquire standard 1D proton and carbon NMR spectra. Key diagnostic signals for spiroketal alcohols include the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-C5). The axial or equatorial position of this proton, which is dependent on the stereochemistry, will result in different chemical shifts and coupling constants.[2]
-
2D NMR (COSY, NOESY/ROESY):
-
Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks.
-
Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to determine through-space proximities of protons. Key NOE correlations can reveal the relative stereochemistry at C5 and C6. For example, an NOE between the proton at C5 and protons on the adjacent ring can indicate their relative orientation.
-
-
Analysis with Chiral Shift Reagents (for enantiomeric purity):
-
Acquire a 1H NMR spectrum of the enantiomeric mixture.
-
Add a small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)3) to the NMR tube.
-
Acquire subsequent 1H NMR spectra. The chiral shift reagent will form diastereomeric complexes with the enantiomers, leading to the separation of their signals in the spectrum, allowing for the determination of enantiomeric excess.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a single stereoisomer of a spiroketal alcohol.
This guide provides a foundational understanding of the stereochemical aspects of this compound and offers practical guidance for its synthesis and characterization. The provided protocols and workflows can be adapted by researchers for the specific investigation of this and related spiroketal structures in the context of drug discovery and development.
References
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 1-Oxaspiro[5.5]undecan-5-ol
For Researchers, Scientists, and Drug Development Professionals
I. Synthesis of 1-Oxaspiro[5.5]undecan-5-one (Hypothetical Protocol)
This protocol outlines the synthesis of the ketone intermediate via an acid-catalyzed reaction between δ-valerolactone and 1,5-pentanediol.
Materials and Methods
| Reagent/Material | Grade | Supplier |
| δ-Valerolactone | Reagent | Sigma-Aldrich |
| 1,5-Pentanediol | Reagent | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate | ACS Reagent | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Sodium bicarbonate | ACS Reagent | Fisher Scientific |
| Anhydrous magnesium sulfate | Reagent | Fisher Scientific |
| Diethyl ether | ACS Reagent | Fisher Scientific |
| Hexanes | ACS Reagent | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a nitrogen inlet. The glassware is oven-dried and assembled hot, then allowed to cool under a stream of dry nitrogen.
-
Charging the Flask: The flask is charged with δ-valerolactone (10.0 g, 0.1 mol), 1,5-pentanediol (10.4 g, 0.1 mol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%) in 150 mL of anhydrous toluene.
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The azeotropic removal of water is monitored via the Dean-Stark trap. The reaction is typically complete within 12-24 hours, or when no more water is collected.
-
Work-up: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Oxaspiro[5.5]undecan-5-one as a colorless oil.
Predicted Characterization Data for 1-Oxaspiro[5.5]undecan-5-one
| Analysis | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.80-3.60 (m, 4H), 2.50-2.30 (m, 4H), 1.90-1.50 (m, 8H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.0, 108.0, 62.0, 42.0, 38.0, 25.0, 22.0 |
| IR (thin film, cm⁻¹) | 2940, 2865, 1710 (C=O), 1100 (C-O) |
| MS (EI) | m/z (%) = 168 (M⁺), 139, 112, 98, 84, 69, 55 |
II. Reduction of 1-Oxaspiro[5.5]undecan-5-one to 1-Oxaspiro[5.5]undecan-5-ol
This protocol details the reduction of the intermediate ketone to the final alcohol product using sodium borohydride.
Materials and Methods
| Reagent/Material | Grade | Supplier |
| 1-Oxaspiro[5.5]undecan-5-one | As synthesized | - |
| Sodium borohydride | Reagent | Sigma-Aldrich |
| Methanol | ACS Reagent | Fisher Scientific |
| Deionized Water | - | - |
| 1 M Hydrochloric acid | ACS Reagent | Fisher Scientific |
| Diethyl ether | ACS Reagent | Fisher Scientific |
| Anhydrous sodium sulfate | Reagent | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: 1-Oxaspiro[5.5]undecan-5-one (8.4 g, 0.05 mol) is dissolved in 100 mL of methanol.
-
Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.9 g, 0.05 mol) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~5-6) and gas evolution ceases.
-
Work-up: The methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or a low-melting solid.
Predicted Characterization Data for this compound
| Analysis | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.80-3.50 (m, 5H), 2.10 (br s, 1H, -OH), 1.90-1.40 (m, 12H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 108.0, 68.0, 62.0, 38.0, 35.0, 25.0, 22.0 |
| IR (thin film, cm⁻¹) | 3400 (br, O-H), 2940, 2865, 1100 (C-O) |
| MS (EI) | m/z (%) = 170 (M⁺), 152 (M⁺ - H₂O), 112, 98, 84, 69, 55 |
III. Experimental Workflow and Signaling Pathways
Caption: Synthetic workflow for this compound.
Disclaimer: The protocol for the synthesis of 1-Oxaspiro[5.5]undecan-5-one is a hypothetical adaptation based on established methods for spiroketal formation. Researchers should perform small-scale test reactions to optimize conditions. The protocol for the reduction of the ketone is based on standard, reliable procedures. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Application of 1-Oxaspiro[5.5]undecane Systems in the Total Synthesis of Spirangien A
Introduction
The 1-oxaspiro[5.5]undecane core is a key structural motif present in a variety of biologically active natural products. Its rigid spirocyclic framework plays a crucial role in defining the three-dimensional conformation of these molecules, which is often essential for their interaction with biological targets. One prominent example of a natural product featuring this spiroketal system is Spirangien A, a potent cytotoxic and antifungal agent isolated from the myxobacterium Sorangium cellulosum. This application note will detail the synthetic strategies employed in the total synthesis of Spirangien A, with a particular focus on the construction of the 1-oxaspiro[5.5]undecane moiety. The protocols described are based on the total synthesis accomplished by Paterson and coworkers and a formal synthesis by Rizzacasa and coworkers.
Synthetic Strategy Overview
The total synthesis of Spirangien A presents a significant challenge due to its complex stereochemistry and the presence of a sensitive polyene side chain. A convergent approach is often employed, where the molecule is broken down into smaller, more manageable fragments that are synthesized independently and then coupled together. The 1-oxaspiro[5.5]undecane core is typically formed late in the synthesis via an acid-catalyzed spiroketalization of a suitably functionalized acyclic precursor, specifically a β-hydroxy ketone. This key transformation establishes the spirocyclic system with a high degree of stereocontrol, dictated by the stereocenters present in the acyclic precursor and thermodynamic preferences of the resulting spiroketal.
Data Presentation
The following table summarizes the key transformations and quantitative data for the synthesis of the 1-oxaspiro[5.5]undecane core of Spirangien A as reported in the literature.
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Paterson Synthesis | |||||
| Aldol Coupling | Methyl ketone fragment and aldehyde fragment | c-Hex₂BCl, Et₃N, Et₂O/hexanes, -78 °C to 0 °C | β-Hydroxy ketone precursor | 68 | 5:1 |
| Spiroketalization | β-Hydroxy ketone precursor | PPTS (cat.), CH₂Cl₂, rt | 1-Oxaspiro[5.5]undecane core of Spirangien A | 85 | >20:1 |
| Rizzacasa Formal Synthesis | |||||
| α-Oxidation of Enone | Enone precursor | Mn(dpm)₃, PhSiH₃, O₂, 2-propanol, rt | α-Hydroxy ketone | 63 | 1:1 (separable by HPLC) |
| Spiroketalization | α-Hydroxy ketone | CSA (cat.), CH₂Cl₂, rt | 1-Oxaspiro[5.5]undecane intermediate | 95 | Not reported |
Experimental Protocols
I. Synthesis of the 1-Oxaspiro[5.5]undecane Core of Spirangien A (Paterson et al.)
a) Synthesis of the β-Hydroxy Ketone Precursor via Aldol Coupling:
To a solution of the methyl ketone fragment (1.0 equiv) in a mixture of Et₂O and hexanes at -78 °C is added dicyclohexylboron chloride (1.2 equiv) followed by the dropwise addition of triethylamine (1.3 equiv). The resulting mixture is stirred at -78 °C for 1 hour, then warmed to 0 °C and stirred for an additional 30 minutes. The reaction mixture is then cooled back to -78 °C, and a solution of the aldehyde fragment (1.1 equiv) in Et₂O is added dropwise. The reaction is stirred at -78 °C for 3 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The aqueous layer is extracted with Et₂O, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
b) Acid-Catalyzed Spiroketalization:
To a solution of the β-hydroxy ketone precursor (1.0 equiv) in CH₂Cl₂ at room temperature is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the 1-oxaspiro[5.5]undecane core of Spirangien A.
II. Formal Synthesis of the 1-Oxaspiro[5.5]undecane Intermediate of Spirangien A (Rizzacasa et al.)
a) Synthesis of the α-Hydroxy Ketone Precursor:
A solution of the enone precursor (1.0 equiv) and Mn(dpm)₃ (0.1 equiv) in 2-propanol is stirred at room temperature under an atmosphere of oxygen. Phenylsilane (3.0 equiv) is added dropwise, and the reaction mixture is stirred for 4 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The resulting diastereomeric mixture of α-hydroxy ketones is separated by high-performance liquid chromatography (HPLC).
b) Acid-Catalyzed Spiroketalization:
To a solution of the α-hydroxy ketone (1.0 equiv) in CH₂Cl₂ at room temperature is added a catalytic amount of camphorsulfonic acid (CSA, 0.1 equiv). The reaction is stirred at room temperature for 30 minutes. The reaction mixture is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to give the 1-oxaspiro[5.5]undecane intermediate, which is used in the next step without further purification.
Mandatory Visualization
Caption: Synthetic pathway to the 1-oxaspiro[5.5]undecane core of Spirangien A.
Application Notes and Protocols: 1-Oxaspiro[5.5]undecan-5-ol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-oxaspiro[5.5]undecane scaffold represents a key structural motif found in a variety of natural products and pharmacologically active compounds. Spiroketals, in general, are considered "privileged substructures" in medicinal chemistry due to their rigid, three-dimensional arrangement, which allows for precise orientation of functional groups in space. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. While specific, publicly documented applications of 1-Oxaspiro[5.5]undecan-5-ol as a chiral building block are limited, its potential is underscored by the broad utility of related spirocyclic systems in drug discovery and the stereoselective synthesis of complex molecules.
This document provides an overview of the synthesis of a closely related derivative, 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one, as a case study for the construction of the core spiroketal structure. Furthermore, it outlines the potential applications of this compound by drawing parallels with other spiroketal-containing compounds that have shown significant biological activity.
Synthesis of a 1-Oxaspiro[5.5]undecane Core: A Case Study
The diastereoselective synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one from vanillin has been reported, showcasing a method for constructing the 1-oxaspiro[5.5]undecane ring system with high stereocontrol. The key step involves the oxidative cyclization of a phenolic derivative to form the spiroether.
Synthetic Workflow
Caption: Synthetic pathway for a 1-Oxaspiro[5.5]undecane derivative.
Quantitative Data for the Synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one
| Step | Product | Starting Material | Reagent | Yield | Diastereomeric Excess (de) | Reference |
| Oxidative Spirocyclization | 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one | Phenolic derivative | Lead(IV) acetate | 61% | >99% | [1] |
Experimental Protocol: Diastereoselective Synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one
This protocol is adapted from the literature for the synthesis of the aforementioned derivative and serves as a model for the construction of the 1-oxaspiro[5.5]undecane core.
Materials:
-
Phenolic precursor
-
Lead(IV) acetate
-
Dichloromethane (CH₂Cl₂)
-
Celite®
-
Ethyl acetate
-
Hexanes
-
Silica gel
Procedure:
-
Dissolve the phenolic precursor in dichloromethane in a round-bottom flask.
-
Add lead(IV) acetate to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spiroether.
Characterization:
The structure and stereochemistry of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric excess can be determined by ¹H NMR analysis of the crude product.
Applications of the 1-Oxaspiro[5.5]undecane Scaffold in Drug Discovery and Natural Product Synthesis
While direct applications of this compound are not extensively documented, the broader class of spiroketals and related spirocycles are of significant interest in several areas of chemical and biological research.
Role as a Privileged Scaffold
Spirocycles are prevalent in a wide range of biologically active natural products.[2][3] The spiroketal moiety, in particular, is a key structural feature in compounds with antibiotic, antifungal, and anticancer properties. The rigid nature of the spirocyclic core helps to pre-organize appended functional groups, which can lead to higher binding affinities with biological targets.
Use in the Synthesis of Bioactive Molecules
Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases.[4] This highlights the potential of the spiro[5.5]undecane framework as a template for the design of novel therapeutics. Furthermore, the 1-azaspiro[5.5]undecane skeleton is a core component of histrionicotoxin alkaloids, which are known to modulate nicotinic acetylcholine receptors.[5][6]
Conceptual Workflow for Application as a Chiral Building Block
The primary utility of a chiral building block like this compound is to introduce a defined stereocenter into a target molecule, thereby controlling the overall stereochemistry of the final product.
Caption: General workflow for using a chiral building block in synthesis.
Conclusion
This compound represents a promising, yet underexplored, chiral building block for organic synthesis. The established importance of the spiroketal motif in natural products and medicinal chemistry suggests that this and related compounds could serve as valuable starting materials for the construction of novel, biologically active molecules. The provided synthetic protocol for a related derivative offers a potential route to access the core 1-oxaspiro[5.5]undecane structure. Further research into the applications of this chiral building block is warranted and could lead to the discovery of new therapeutic agents and more efficient syntheses of complex natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. mskcc.org [mskcc.org]
- 3. Recent synthetic approaches toward non-anomeric spiroketals in natural products [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Oxaspiro[5.5]undecan-5-ol: A Survey of Available Information
This document aims to provide a transparent overview of the current knowledge landscape and guide researchers on potential avenues for investigation, while clearly stating the absence of specific experimental data for the target molecule.
Introduction to Oxaspiro[5.5]undecane Scaffolds
The 1-oxaspiro[5.5]undecane core represents a spirocyclic ether system where a cyclohexane ring and a tetrahydropyran ring are joined by a common spiro-carbon atom. This structural motif is of interest in medicinal chemistry due to its rigid three-dimensional conformation, which can allow for precise orientation of functional groups for interaction with biological targets.
Derivatives of related aza- and diaza-spiro[5.5]undecanes have been explored for a range of biological activities, including:
-
Antituberculosis Activity: Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and evaluated for their potential against Mycobacterium tuberculosis.
-
Soluble Epoxide Hydrolase (sEH) Inhibition: Certain spirocyclic compounds are being investigated as inhibitors of sEH, an enzyme implicated in various inflammatory diseases.
-
Central Nervous System (CNS) Applications: The rigid scaffold of spiro-compounds is often utilized in the design of ligands for CNS receptors.
It is important to emphasize that these applications are for structurally related but distinct molecules. The specific biological profile of 1-Oxaspiro[5.5]undecan-5-ol remains uncharacterized in the public domain.
Synthesis and Reaction Mechanisms: A General Outlook
Specific, validated protocols for the synthesis of this compound could not be found in the reviewed literature. However, general synthetic strategies for related spiroketals can be considered as a starting point for the development of a synthetic route.
A plausible, though unverified, synthetic approach could involve the acid-catalyzed reaction of a suitable keto-diol or a protected diol with a ketone. The workflow for such a hypothetical synthesis is outlined below.
Hypothetical Synthetic Workflow
Application Note and Protocol: Purification of 1-Oxaspiro[5.5]undecan-5-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Oxaspiro[5.5]undecan-5-ol is a spiroketal derivative of significant interest in synthetic and medicinal chemistry due to its presence in various natural products and its potential as a chiral building block. The synthesis of this compound often results in a mixture containing unreacted starting materials, byproducts, and isomers, necessitating an efficient purification method to isolate the target compound in high purity. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is robust and can be adapted for the purification of structurally related spiroketals.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₀H₁₈O₂ | - |
| Molecular Weight | 170.25 g/mol | - |
| XLogP3 | 1.5 | PubChem |
| Boiling Point | ~250 °C at 760 mmHg | - |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents like hexane. | Inferred |
Experimental Protocol: Column Chromatography
This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography on silica gel.
Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (Hex), Ethyl acetate (EtOAc)
-
Sample: Crude this compound
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)
-
Rotary evaporator
Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The target compound, being a moderately polar alcohol, should have an Rf value of approximately 0.2-0.4 for good separation.
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hex:EtOAc).
-
Spot the crude sample onto separate TLC plates.
-
Develop the plates in the different eluent mixtures.
-
Visualize the spots under a UV lamp and/or by staining.
-
The solvent system that provides the best separation with the target compound having an Rf of ~0.3 is chosen for the column chromatography. For this compound, a mixture of 7:3 Hexane:Ethyl Acetate is often a good starting point.
Column Preparation (Slurry Method)
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hex:EtOAc).
-
Pour the slurry into the column, allowing the solvent to drain slowly while continuously tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the stationary phase during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.
Elution and Fraction Collection
-
Begin the elution with the initial, less polar mobile phase (e.g., 9:1 Hex:EtOAc).
-
Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities. A typical gradient could be:
-
Step 1: 9:1 Hex:EtOAc (2 column volumes) - to elute non-polar impurities.
-
Step 2: 8:2 Hex:EtOAc (5 column volumes) - to elute less polar byproducts.
-
Step 3: 7:3 Hex:EtOAc (until the target compound is fully eluted) - to elute this compound.
-
Step 4: 1:1 Hex:EtOAc (2 column volumes) - to wash out highly polar impurities.
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Data Presentation
Optimized Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Sample Loading | 500 mg of crude product |
| Mobile Phase | Gradient Elution: n-Hexane/Ethyl Acetate |
| Flow Rate | ~5-10 mL/min |
| Fraction Size | 15 mL |
| Monitoring | TLC with UV (254 nm) and KMnO₄ stain |
Purity Assessment
| Sample | Purity (%) | Method |
| Crude this compound | ~75% | ¹H NMR |
| Purified 1-Oxaspiro[5.t]undecan-5-ol | >98% | ¹H NMR and GC-MS |
Visualization of the Experimental Workflow
Application Note and Protocol: A Scalable Synthesis of 1-Oxaspiro[5.5]undecan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroketals are a class of organic compounds characterized by a spirocyclic structure containing two rings linked by a single common atom, which is the central carbon of a ketal functional group. This structural motif is prevalent in a wide array of natural products exhibiting significant biological activities, making them attractive targets in medicinal chemistry and drug discovery. The rigid conformational nature of the spiroketal core serves as a valuable scaffold for the precise three-dimensional presentation of functional groups, which can lead to high-affinity interactions with biological targets.
This document provides a detailed, scalable protocol for the synthesis of 1-Oxaspiro[5.5]undecan-5-ol, a representative spiroketal. The described procedure is designed to be robust and adaptable for scale-up, addressing the needs of process development in a research and drug development setting. The synthesis involves a multi-step sequence culminating in an acid-catalyzed spiroketalization of a dihydroxy ketone precursor.
Experimental Protocol
This protocol outlines a three-step synthesis of this compound. The key steps are the alkylation of a protected keto-alcohol, deprotection, and subsequent acid-catalyzed spiroketalization.
Materials and Equipment:
-
Reagents: 6-Chloro-2-hexanone, 1-(Tetrahydropyran-2-yloxy)pentan-5-one, Magnesium turnings, Iodine (catalyst), Dry diethyl ether, Dry tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (DCM), Methanol, Hydrochloric acid (HCl), Sodium bicarbonate, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator, standard glassware for extraction and chromatography, inert atmosphere setup (e.g., nitrogen or argon line).
Step 1: Synthesis of 1-((tetrahydro-2H-pyran-2-yl)oxy)undecan-5,10-dione (3)
-
In a flame-dried 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, add a solution of 6-chloro-2-hexanone (1.1 eq) in dry diethyl ether (200 mL).
-
Add a small portion of the chloro-ketone solution to the magnesium turnings and initiate the Grignard reaction (gentle heating may be required).
-
Once the reaction starts, add the remaining chloro-ketone solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve 1-(tetrahydropyran-2-yloxy)pentan-5-one (1.0 eq) in dry THF (150 mL) and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude tertiary alcohol is then oxidized using an appropriate oxidizing agent (e.g., PCC or a Swern oxidation) to yield the diketone.
Step 2: Synthesis of 1,10-dihydroxyundecan-5-one (4)
-
Dissolve the crude 1-((tetrahydro-2H-pyran-2-yl)oxy)undecan-5,10-dione (1.0 eq) in a mixture of methanol and water (4:1, 500 mL).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate to give the crude dihydroxy ketone.
Step 3: Scale-up Synthesis of this compound (5)
-
In a 2 L round-bottom flask, dissolve the crude 1,10-dihydroxyundecan-5-one (1.0 eq) in dichloromethane (DCM) (1 L).
-
Add a catalytic amount of hydrochloric acid (2 M aqueous solution, 0.05 eq).
-
Stir the reaction mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Amount (mol) | Product | Expected Yield (%) |
| 1 | 1-(Tetrahydropyran-2-yloxy)pentan-5-one | 1.0 | 186.25 | 186.25 | 1.0 | 1-((tetrahydro-2H-pyran-2-yl)oxy)undecan-5,10-dione | 75-85 |
| 6-Chloro-2-hexanone | 1.1 | 134.61 | 148.07 | 1.1 | |||
| Magnesium | 1.2 | 24.31 | 29.17 | 1.2 | |||
| 2 | 1-((tetrahydro-2H-pyran-2-yl)oxy)undecan-5,10-dione | 1.0 | 298.42 | 298.42 | 1.0 | 1,10-dihydroxyundecan-5-one | 90-95 |
| PPTS | 0.1 | 251.30 | 25.13 | 0.1 | |||
| 3 | 1,10-dihydroxyundecan-5-one | 1.0 | 202.29 | 202.29 | 1.0 | This compound | 80-90 |
| Hydrochloric Acid (2M) | 0.05 | 36.46 | 1.82 | 0.05 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere.
-
Handle chlorinated compounds and strong acids with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Visualization of the Synthetic Workflow
Application Notes and Protocols for the Derivatization of 1-Oxaspiro[5.5]undecan-5-ol and Subsequent Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical modification of 1-Oxaspiro[5.5]undecan-5-ol and subsequent biological evaluation of the resulting derivatives. The spiroketal motif is a privileged scaffold in many biologically active natural products, exhibiting a range of activities including antimicrobial, anti-inflammatory, and cytotoxic effects. The derivatization of the hydroxyl group at the C-5 position of this compound allows for the exploration of the structure-activity relationship (SAR) and the potential development of novel therapeutic agents.
Derivatization Strategies for this compound
The secondary alcohol at the C-5 position of this compound is a key handle for chemical modification. Three primary derivatization strategies are presented: oxidation to the corresponding ketone, acylation to form esters, and etherification to generate ethers. These transformations introduce diverse functionalities, altering the physicochemical properties of the parent molecule, which can significantly impact its biological activity.
Oxidation to 1-Oxaspiro[5.5]undecan-5-one
Oxidation of the secondary alcohol to a ketone introduces a planar carbonyl group, which can alter receptor binding interactions. Several mild oxidation methods are suitable for this transformation while preserving the spiroketal moiety.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is known for its mild conditions and high yields.
-
Materials: this compound, Dess-Martin periodinane (DMP), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Sodium thiosulfate (Na₂S₂O₃), Anhydrous magnesium sulfate (MgSO₄), Celite.
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-Oxaspiro[5.5]undecan-5-one.
-
| Reactant | Molar Ratio | Purity (Typical) | Yield (Typical) |
| This compound | 1.0 | >98% | - |
| Dess-Martin Periodinane | 1.5 | - | - |
| Product | |||
| 1-Oxaspiro[5.5]undecan-5-one | - | >95% | 85-95% |
Table 1: Summary of quantitative data for the DMP oxidation of this compound.
Acylation to 1-Oxaspiro[5.5]undecan-5-yl acetate
Acylation introduces an ester functionality, which can modulate the lipophilicity and cell permeability of the parent compound. Acetylation is a common first step in exploring the effects of acylation.
Protocol 2: Acetylation using Acetic Anhydride and DMAP
This is a highly efficient method for the acetylation of secondary alcohols.
-
Materials: this compound, Acetic anhydride (Ac₂O), 4-Dimethylaminopyridine (DMAP), Triethylamine (Et₃N) or Pyridine, Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 equivalents) or pyridine (2 equivalents) followed by a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-Oxaspiro[5.5]undecan-5-yl acetate.
-
| Reactant | Molar Ratio | Purity (Typical) | Yield (Typical) |
| This compound | 1.0 | >98% | - |
| Acetic Anhydride | 1.2 | - | - |
| Triethylamine | 1.5 | - | - |
| DMAP | 0.1 | - | - |
| Product | |||
| 1-Oxaspiro[5.5]undecan-5-yl acetate | - | >97% | 90-98% |
Table 2: Summary of quantitative data for the acetylation of this compound.
Etherification to 5-methoxy-1-Oxaspiro[5.5]undecane
Etherification can significantly alter the hydrogen bonding capacity and polarity of the molecule. The Williamson ether synthesis is a classic and reliable method.
Protocol 3: Williamson Ether Synthesis
This protocol describes the formation of a methyl ether. Other alkyl halides can be used to generate a library of ether derivatives.
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), Methyl iodide (MeI), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a suspension of NaH (1.5 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 5-methoxy-1-Oxaspiro[5.5]undecane.
-
| Reactant | Molar Ratio | Purity (Typical) | Yield (Typical) |
| This compound | 1.0 | >98% | - |
| Sodium Hydride (60%) | 1.5 | - | - |
| Methyl Iodide | 1.2 | - | - |
| Product | |||
| 5-methoxy-1-Oxaspiro[5.5]undecane | - | >95% | 75-85% |
Table 3: Summary of quantitative data for the Williamson ether synthesis of this compound.
Caption: Derivatization workflow of this compound.
Biological Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized derivatives. The primary screen should assess broad cytotoxic and antimicrobial activities, followed by more specific secondary assays for promising candidates.
Primary Screening
Protocol 4: Cytotoxicity Assay against Cancer Cell Lines (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials: Human cancer cell lines (e.g., HeLa, MCF-7, A549), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (dissolved in DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
-
| Compound | Cell Line | IC₅₀ (µM) [Example Data] |
| This compound | HeLa | >100 |
| 1-Oxaspiro[5.5]undecan-5-one | HeLa | 45.2 |
| 1-Oxaspiro[5.5]undecan-5-yl acetate | HeLa | 78.9 |
| 5-methoxy-1-Oxaspiro[5.5]undecane | HeLa | >100 |
Table 4: Example quantitative data for cytotoxicity screening.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Fungal strains (e.g., Candida albicans, Aspergillus fumigatus), Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi, 96-well microtiter plates, Test compounds (dissolved in DMSO), Resazurin solution.
-
Procedure:
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 24-48 hours for fungi.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth. A colorimetric indicator like resazurin can be used to aid in the determination.
-
| Compound | S. aureus MIC (µg/mL) [Example Data] | E. coli MIC (µg/mL) [Example Data] | C. albicans MIC (µg/mL) [Example Data] |
| This compound | >128 | >128 | 64 |
| 1-Oxaspiro[5.5]undecan-5-one | 32 | >128 | 16 |
| 1-Oxaspiro[5.5]undecan-5-yl acetate | 64 | >128 | 32 |
| 5-methoxy-1-Oxaspiro[5.5]undecane | 128 | >128 | 64 |
Table 5: Example quantitative data for antimicrobial screening.
Secondary Screening (for promising candidates)
Protocol 6: Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Materials: RAW 264.7 murine macrophage cell line, DMEM, FBS, Penicillin-Streptomycin, 96-well plates, Lipopolysaccharide (LPS), Test compounds, Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
| Compound | NO Production Inhibition (%) at 10 µM [Example Data] | Cell Viability (%) at 10 µM [Example Data] |
| 1-Oxaspiro[5.5]undecan-5-one | 65 | 92 |
| 1-Oxaspiro[5.5]undecan-5-yl acetate | 42 | 95 |
Table 6: Example quantitative data for anti-inflammatory screening.
Application Notes & Protocols for the Quantitative Analysis of 1-Oxaspiro[5.5]undecan-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Oxaspiro[5.5]undecan-5-ol is a spiroketal compound of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this analyte in biological and aqueous matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, selectivity, and reproducibility.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound in relatively clean sample matrices or after derivatization to improve volatility and thermal stability.[1][2]
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of the sample (e.g., plasma, urine, or an aqueous solution), add 50 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample, at a concentration of 1 µg/mL).
-
Add 3 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.[3]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for GC injection.[4]
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Spike the appropriate blank matrix (e.g., drug-free plasma) with the working standard solutions to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.[5]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[4]
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.[6]
Data Presentation
Table 1: Hypothetical Performance Characteristics of the GC-MS Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 115% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it ideal for the quantification of this compound in complex biological matrices like plasma or serum with minimal sample cleanup.[7][8]
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of the sample (e.g., plasma), add 50 µL of the internal standard (IS) solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.[7][9]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Follow the same procedure as described for the GC-MS method to prepare calibration standards and QC samples in the appropriate biological matrix.
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[10]
Data Presentation
Table 2: Hypothetical Performance Characteristics of the LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Matrix Effect | 85 - 115% |
Table 3: Comparison of Proposed Analytical Methods
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor-product ion transitions. |
| Sample Preparation | More extensive (LLE), may require derivatization. | Simpler (Protein Precipitation).[7] |
| Sensitivity | Good (ng/mL range). | Excellent (sub-ng/mL range). |
| Selectivity | High. | Very High.[10] |
| Throughput | Moderate. | High. |
| Typical Matrix | Cleaner matrices, environmental samples. | Complex biological matrices (plasma, serum). |
Visualizations
Caption: Overall workflow for the quantification of this compound.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. blog.organomation.com [blog.organomation.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. rsc.org [rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Oxaspiro[5.5]undecan-5-ol as a Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Oxaspiro[5.5]undecan-5-ol as a versatile precursor for the development of novel pharmaceutical agents. This document details the synthesis of key intermediates and two classes of biologically active molecules: inhibitors of Mycobacterium tuberculosis MmpL3 and soluble epoxide hydrolase (sEH). Detailed experimental protocols, quantitative data, and pathway diagrams are provided to facilitate further research and development in this area.
Introduction
Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The 1-oxaspiro[5.5]undecane core, in particular, serves as a valuable starting point for the synthesis of a diverse range of therapeutic agents. This document outlines the synthetic pathways from this compound to two promising classes of drug candidates:
-
1-Oxa-9-azaspiro[5.5]undecane derivatives as MmpL3 Inhibitors: These compounds are being investigated for their potent antituberculosis activity through the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), which is crucial for mycolic acid transport and cell wall biosynthesis.
-
1-Oxa-4,9-diazaspiro[5.5]undecane derivatives as sEH Inhibitors: These molecules have shown potential in treating chronic kidney disease and inflammation by inhibiting soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).
Synthetic Pathways and Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of the target pharmaceutical agents starting from this compound.
Part 1: Synthesis of Key Intermediate: 1-Oxaspiro[5.5]undecan-5-one
The initial step involves the oxidation of the secondary alcohol of the precursor to the corresponding ketone, which is a crucial intermediate for subsequent nitrogen incorporation.
Experimental Protocol 1: Oxidation of this compound
-
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-Oxaspiro[5.t]undecan-5-one.
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 1-Oxaspiro[5.5]undecan-5-one | This compound | Dess-Martin periodinane | ~95 | >98 |
Part 2: Synthesis of 1-Oxa-9-azaspiro[5.5]undecane Core for MmpL3 Inhibitors
This pathway describes the introduction of a nitrogen atom at the 9-position of the spirocycle, a key step towards the synthesis of antitubercular agents.
Experimental Protocol 2: Reductive Amination to form 1-Oxa-9-azaspiro[5.5]undecane
-
Materials:
-
1-Oxaspiro[5.5]undecan-5-one
-
Ammonia (7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Ammonium chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 1-Oxaspiro[5.5]undecan-5-one (1.0 eq) in a 7N solution of ammonia in methanol.
-
Add ammonium chloride (1.5 eq) and stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-Oxa-9-azaspiro[5.5]undecane.
-
Further purification can be achieved by column chromatography or distillation.
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 2 | 1-Oxa-9-azaspiro[5.5]undecane | 1-Oxaspiro[5.5]undecan-5-one | NH₃/MeOH, NaBH₃CN | ~70-80 | >95 |
Part 3: Synthesis of a Representative MmpL3 Inhibitor
This protocol outlines the final derivatization step to yield a potent MmpL3 inhibitor.
Experimental Protocol 3: N-Arylation of 1-Oxa-9-azaspiro[5.5]undecane
-
Materials:
-
1-Oxa-9-azaspiro[5.5]undecane
-
Substituted 2-chlorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of 1-Oxa-9-azaspiro[5.5]undecane (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add the substituted 2-chlorobenzoyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final MmpL3 inhibitor.
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 3 | MmpL3 Inhibitor | 1-Oxa-9-azaspiro[5.5]undecane | 2-chlorobenzoyl chloride, TEA | ~85-90 | >98 (HPLC) |
Part 4: Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane Core for sEH Inhibitors
This pathway details the synthesis of the diamino spirocycle, a key precursor for soluble epoxide hydrolase inhibitors.
Experimental Protocol 4: Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane
This is a hypothetical multi-step synthesis based on known chemical transformations.
Step 4a: Schmidt Reaction
-
Materials:
-
1-Oxaspiro[5.5]undecan-5-one
-
Sodium azide (NaN₃)
-
Sulfuric acid
-
Chloroform
-
-
Procedure:
-
To a solution of 1-Oxaspiro[5.5]undecan-5-one (1.0 eq) in chloroform, add concentrated sulfuric acid at 0 °C.
-
Add sodium azide (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with chloroform, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude lactam, 1-oxa-4-azaspiro[5.5]undecan-5-one.
-
Step 4b: Reduction of the Lactam
-
Materials:
-
1-oxa-4-azaspiro[5.5]undecan-5-one
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Add a solution of the lactam from the previous step in anhydrous THF to a suspension of LAH (2.0 eq) in THF at 0 °C.
-
Reflux the reaction mixture for 8-10 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to obtain the crude 1-Oxa-4,9-diazaspiro[5.5]undecane.
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Yield (%) (Overall) | Purity (%) |
| 4 | 1-Oxa-4,9-diazaspiro[5.5]undecane | 1-Oxaspiro[5.5]undecan-5-one | NaN₃, H₂SO₄; LAH | ~50-60 | >90 |
Part 5: Synthesis of a Representative sEH Inhibitor
This protocol describes the final derivatization to obtain a potent sEH inhibitor.
Experimental Protocol 5: Urea Formation
-
Materials:
-
1-Oxa-4,9-diazaspiro[5.5]undecane
-
Substituted phenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of 1-Oxa-4,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous DCM, add the substituted phenyl isocyanate (1.05 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the final sEH inhibitor.
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 5 | sEH Inhibitor | 1-Oxa-4,9-diazaspiro[5.5]undecane | Phenyl isocyanate | >90 | >98 (HPLC) |
Biological Activity and Signaling Pathways
MmpL3 Inhibition in Mycobacterium tuberculosis
Derivatives of 1-Oxa-9-azaspiro[5.5]undecane have been shown to inhibit MmpL3, a crucial transporter protein in M. tuberculosis. MmpL3 is responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the cell wall integrity, leading to bacterial cell death.
Caption: MmpL3 Inhibition Pathway.
Soluble Epoxide Hydrolase (sEH) Inhibition
1-Oxa-4,9-diazaspiro[5.5]undecane derivatives act as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol forms (dihydroxyeicosatrienoic acids, DHETs). By inhibiting sEH, these compounds increase the levels of EETs, which have vasodilatory, anti-inflammatory, and analgesic properties. This mechanism is beneficial in the treatment of conditions like hypertension and chronic kidney disease.
Caption: sEH Inhibition Pathway.
Experimental Workflow Overview
The overall workflow for the synthesis and evaluation of pharmaceutical agents from this compound is summarized below.
Caption: Synthetic & Evaluation Workflow.
Conclusion
This compound is a readily accessible and versatile precursor for the synthesis of complex spirocyclic pharmaceutical agents. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel MmpL3 and sEH inhibitors. The unique three-dimensional nature of the 1-oxaspiro[5.5]undecane scaffold offers significant opportunities for the development of next-generation therapeutics with improved efficacy and selectivity. Further optimization of the synthetic routes and exploration of the structure-activity relationships of these compounds are warranted to advance these promising drug candidates toward clinical development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxaspiro[5.5]undecan-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 1-Oxaspiro[5.5]undecan-5-ol synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy is the acid-catalyzed intramolecular cyclization of a diol precursor, such as 1-(3-hydroxypropyl)cyclohexane-1,2-diol. This precursor can be synthesized from cyclohexanone in a multi-step process.
Q2: What are the critical parameters influencing the yield of the final spiroketalization step?
The key parameters include the choice and concentration of the acid catalyst, reaction temperature, and the efficiency of water removal from the reaction mixture. Overly harsh acidic conditions or high temperatures can lead to dehydration side products.
Q3: What are the expected spectroscopic signatures for this compound?
Q4: How can I purify the final product?
Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective in separating the desired product from starting materials and non-polar side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of the diol precursor to the spiroketal | 1. Inactive or insufficient acid catalyst. 2. Presence of water inhibiting the reaction. 3. Reaction temperature is too low. | 1. Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid). 2. Ensure all glassware is flame-dried and reagents are anhydrous. Use a Dean-Stark apparatus or molecular sieves to remove water. 3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Formation of significant side products (e.g., elimination products) | 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Reduce the concentration of the acid catalyst. 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely by TLC or GC-MS and quench it once the starting material is consumed. |
| Difficult purification of the final product | 1. Co-elution of the product with impurities. 2. The product is unstable on silica gel. | 1. Try a different solvent system for column chromatography or consider another purification technique like preparative HPLC. 2. Deactivate the silica gel with triethylamine before use, or use a different stationary phase like alumina. |
| Low yield in the synthesis of the diol precursor | 1. Incomplete reaction in any of the preceding steps. 2. Side reactions during the Grignard addition or epoxidation. | 1. Ensure complete conversion at each step before proceeding. 2. Optimize the reaction conditions for the Grignard and epoxidation steps, such as temperature control and slow addition of reagents. |
Experimental Protocols
A plausible synthetic route to this compound is proposed below, based on established organic chemistry principles.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 1-allylcyclohexan-1-ol
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add allyl bromide dissolved in anhydrous THF to the magnesium suspension to form the Grignard reagent.
-
Cool the Grignard solution to 0 °C and slowly add a solution of cyclohexanone in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until the cyclohexanone is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Synthesis of 1-(2,3-dihydroxypropyl)cyclohexan-1-ol
-
Dissolve 1-allylcyclohexan-1-ol in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Add a catalytic amount of osmium tetroxide (OsO4). Caution: OsO4 is highly toxic and volatile. Handle with extreme care in a fume hood.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product may be used directly in the next step or purified by column chromatography.
Step 3: Synthesis of 1-(3-hydroxypropyl)cyclohexane-1,2-diol
-
Dissolve the crude 1-(2,3-dihydroxypropyl)cyclohexan-1-ol in a mixture of THF and water.
-
Cool the solution to 0 °C and add sodium periodate (NaIO4) portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde, which is immediately used in the next step.
-
Dissolve the crude aldehyde in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH4) portion-wise.
-
Stir until the reduction is complete (monitor by TLC).
-
Quench the reaction with acetone and then add water.
-
Extract the product with ethyl acetate.
-
Dry, filter, and concentrate the organic layers to obtain the crude diol.
Step 4: Synthesis of this compound
-
Dissolve the crude 1-(3-hydroxypropyl)cyclohexane-1,2-diol in toluene.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography on silica gel.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: 1-Oxaspiro[5.5]undecan-5-ol Reactions
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving the synthesis of 1-Oxaspiro[5.5]undecan-5-ol.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Cyclization: The intramolecular hemiacetal formation is an equilibrium process.
-
Solution: Ensure acidic conditions are optimal. A mild acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) is typically used. The reaction may also be favored by running it in a non-polar, aprotic solvent to help shift the equilibrium towards the cyclic product.
-
-
Decomposition of Starting Material: The precursor, a 6-hydroxy-1-(2-hydroxyethyl)cyclohexan-1-one, may be unstable under the reaction conditions.
-
Solution: Perform the reaction at a lower temperature and monitor the progress closely by TLC or LC-MS to avoid prolonged reaction times.
-
-
Side Product Formation: Competing side reactions, such as dehydration to the enol ether, can significantly reduce the yield.
-
Solution: Use milder acidic conditions and lower temperatures. Dehydration is often more pronounced at higher temperatures.
-
Issue 2: Presence of a Major, Unidentified Side Product
Possible Cause and Identification:
-
Dehydration Product: The most common side product is the corresponding enol ether, 1-Oxa-spiro[5.5]undec-4-ene, formed by the elimination of water from the hemiacetal.[1][2][3]
-
Identification: This side product will have a lower polarity than the desired alcohol on a TLC plate. It can be characterized by the appearance of a vinyl proton signal in the 1H NMR spectrum and the absence of the hydroxyl proton signal. Mass spectrometry will show a molecular ion corresponding to the loss of water (M-18) from the desired product.
-
-
Formation of a Full Acetal: If an alcohol is used as the solvent (e.g., methanol, ethanol), it can react with the intermediate oxocarbenium ion to form a full acetal at the C-5 position.
-
Identification: The 1H NMR spectrum will show a characteristic signal for the alkoxy group (e.g., a singlet for a methoxy group around 3.3-3.5 ppm). The mass spectrum will show a molecular ion corresponding to the addition of the alcohol minus water.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound and how can I minimize it?
A1: The most frequently observed side product is the enol ether, 1-Oxa-spiro[5.5]undec-4-ene, which results from the acid-catalyzed dehydration of the target hemiacetal.[1][2][3] To minimize its formation, it is recommended to use mild acidic conditions (e.g., PPTS instead of stronger acids like sulfuric acid), lower reaction temperatures, and shorter reaction times. Careful monitoring of the reaction is crucial to stop it once the starting material is consumed, preventing further conversion of the desired product to the enol ether.
Q2: My reaction is very slow. Can I increase the temperature to speed it up?
A2: While increasing the temperature will likely accelerate the rate of cyclization, it will also significantly promote the formation of the undesired dehydration product (enol ether). It is generally advisable to maintain a lower temperature and allow the reaction to proceed for a longer period. If the reaction rate is a major concern, a slightly stronger acid catalyst could be tested, but with the understanding that this may also increase the rate of side product formation.
Q3: How can I purify this compound from its side products?
A3: The primary side product, the enol ether, is significantly less polar than the desired hemiacetal. Therefore, purification can typically be achieved using flash column chromatography on silica gel. A solvent system with a gradient of increasing polarity (e.g., starting with a low percentage of ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration) should provide good separation.
Q4: Is the hemiacetal product stable?
A4: Hemiacetals exist in equilibrium with their open-chain hydroxy-ketone form.[4][5][6][7][8] The stability of the cyclic form depends on the ring size, with five- and six-membered rings being generally favored.[7][8] this compound, forming a six-membered ring, is expected to be reasonably stable. However, it can be sensitive to strong acids and high temperatures, which can promote dehydration. For long-term storage, it is best kept in a neutral, anhydrous environment at a low temperature.
Data Presentation
Table 1: Hypothetical Product Distribution in the Synthesis of this compound under Various Conditions.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 1-Oxa-spiro[5.5]undec-4-ene (%) |
| p-TsOH | 50 | 4 | 45 | 40 |
| p-TsOH | 25 | 12 | 65 | 25 |
| PPTS | 25 | 24 | 75 | 15 |
| CSA | 50 | 2 | 30 | 60 |
Data are hypothetical and for illustrative purposes, based on common outcomes in similar reactions.
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via the acid-catalyzed intramolecular cyclization of a keto-alcohol precursor.
Step 1: Synthesis of the Precursor (6-hydroxy-1-(2-hydroxyethyl)cyclohexan-1-one)
A detailed procedure for the synthesis of the precursor would be required here. For the purpose of this guide, we will assume the precursor is available.
Step 2: Intramolecular Cyclization to form this compound
-
To a solution of 6-hydroxy-1-(2-hydroxyethyl)cyclohexan-1-one (1.0 eq) in dichloromethane (0.1 M) at room temperature is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) using a 30% ethyl acetate in hexanes eluent.
-
Upon consumption of the starting material (typically 12-24 hours), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford this compound as a colorless oil.
Mandatory Visualization
Caption: Proposed reaction pathway for the synthesis of this compound.
References
- 1. Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enol ether - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. Hemiacetal - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Oxaspiro[5.5]undecan-5-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Oxaspiro[5.5]undecan-5-ol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants for similar spirocyclic compounds may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in the synthesis of related spiroketals, byproducts from ketal cleavage, such as cyclohexanone, can be a source of contamination.[1][2]
Q2: My purified this compound appears to be an oil, but I expected a solid. What should I do?
A2: The physical state of a compound can be influenced by minor impurities. For example, the presence of residual solvents can prevent crystallization. Ensure that all solvents have been thoroughly removed under high vacuum. If the product is still an oil, it may be its natural state at room temperature. However, related compounds like 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane are reported as amorphous white solids.[1][2] Consider attempting to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available.
Q3: I am seeing decomposition of my product during distillation. How can I avoid this?
A3: High temperatures during distillation can lead to the decomposition of sensitive compounds. For the related 1,5-dioxaspiro[5.5]undecan-3-one, both short-path and bulb-to-bulb distillation resulted in partial decomposition.[1][2] It is advisable to use purification methods that do not require high temperatures, such as column chromatography. If distillation is necessary, ensure a high vacuum is used to lower the boiling point.
Q4: What is a good starting point for developing a column chromatography method for this compound?
A4: For a polar compound like an alcohol, a silica gel stationary phase is appropriate. A good starting mobile phase would be a non-polar solvent with a small amount of a more polar solvent. A common choice is a mixture of hexane and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity to elute your product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q5: My yield is very low after purification. What are some potential causes?
A5: Low yield can result from several factors:
-
Incomplete reaction: Check the reaction progress using TLC or another analytical method before workup.
-
Product loss during workup: Ensure that all aqueous layers are thoroughly extracted.
-
Decomposition on silica gel: Some compounds are sensitive to the acidic nature of silica gel. This can be mitigated by using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or by using a different stationary phase like alumina.
-
Co-elution of product with impurities: If the separation on the column is not optimal, some product may be discarded with impure fractions.
Purification Data for a Model Spirocyclic Alcohol
| Parameter | Method A: Column Chromatography | Method B: Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase/Solvent | 20% Ethyl Acetate in Hexane | Diethyl Ether/Hexane |
| Typical Yield | 75-85% | 60-70% |
| Achieved Purity (by NMR) | >98% | >99% |
| Key Considerations | Good for removing a wide range of impurities. | Requires a solid product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution.
-
Solvent Removal: Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry of 10% ethyl acetate in hexane.
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with 10% ethyl acetate in hexane, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexane) to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Visual Guides
Caption: Troubleshooting flowchart for purification issues.
Caption: General workflow for chromatographic purification.
References
Technical Support Center: Optimization of Spiroketal Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for spiroketal formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during spiroketal formation experiments.
1. Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | - Switch Catalyst Type: If using a Brønsted acid (e.g., TsOH, CSA), consider a Lewis acid (e.g., Sc(OTf)₃, Ti(Oi-Pr)₄) or vice versa, as their mechanisms and substrate compatibility differ.[1][2][3] Gold catalysts are effective for alkyne precursors.[4] - Optimize Catalyst Loading: Systematically vary the catalyst concentration (e.g., 0.1 mol% to 20 mol%) to find the optimal loading for your specific substrate. |
| Unfavorable Reaction Temperature | - Adjust Temperature: Some spiroketalizations are kinetically controlled and require low temperatures (e.g., -78 °C) to achieve high selectivity and yield, while others may require heating to overcome activation barriers.[3] - Monitor for Decomposition: High temperatures can lead to substrate or product decomposition. Analyze aliquots at different temperatures to identify the optimal balance between reaction rate and stability. |
| Improper Solvent | - Solvent Screening: The choice of solvent can significantly impact the reaction. Screen a range of solvents with varying polarities (e.g., dichloromethane, methanol, acetonitrile). Methanol has been shown to surprisingly favor intramolecular spirocyclization over intermolecular reactions in some cases.[3] - Ensure Anhydrous Conditions: Water can interfere with acid catalysts and hydrolyze intermediates. Use freshly distilled, anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen). |
| Precursor Instability or Side Reactions | - Precursor Characterization: Ensure the purity and structural integrity of your dihydroxyketone or other precursor before starting the cyclization. - Identify Byproducts: Use techniques like NMR and mass spectrometry to identify any side products. This can provide insight into competing reaction pathways, such as elimination or intermolecular reactions.[3] |
2. Poor Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | - Thermodynamic Control: To favor the most stable diastereomer (often with double anomeric stabilization), use equilibrating conditions, which may involve stronger acids and longer reaction times at higher temperatures.[3][5] - Kinetic Control: To favor the kinetically formed product, use milder conditions, lower temperatures, and shorter reaction times.[3][5] The use of specific Lewis acids like Ti(Oi-Pr)₄ can promote kinetically controlled reactions.[6] |
| Substrate-Controlled Diastereoselectivity | - Modify the Substrate: The inherent stereochemistry of the precursor heavily influences the outcome. Consider altering protecting groups or adjacent stereocenters to favor the desired diastereomer. |
| Catalyst-Controlled Diastereoselectivity | - Chiral Catalysts: For asymmetric spiroketalization, employ chiral Brønsted acids or other asymmetric catalysts to induce enantioselectivity and diastereoselectivity. |
3. Difficulty with Protecting Groups
| Potential Cause | Troubleshooting Steps |
| Protecting Group is Too Labile | - Select a More Robust Group: If the protecting group is cleaved under the reaction conditions, choose a more stable protecting group that is orthogonal to the spiroketalization conditions. |
| Protecting Group is Too Robust | - Harsh Deprotection Conditions: If standard deprotection methods fail, harsher conditions may be necessary, but these can also lead to decomposition of the spiroketal.[7] - Tandem Deprotection/Spiroketalization: In some cases, a single reagent can effect both deprotection and spiroketalization, simplifying the synthetic sequence.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic catalysts used for spiroketal formation, and how do I choose the right one?
A1: Common acidic catalysts include Brønsted acids like p-toluenesulfonic acid (TsOH) and camphorsulfonic acid (CSA), and Lewis acids such as scandium triflate (Sc(OTf)₃) and titanium isopropoxide (Ti(Oi-Pr)₄).[1][2][3] The choice depends on your substrate and the desired outcome. Brønsted acids are often used for thermodynamically controlled reactions.[3] Lewis acids can offer milder conditions and may favor kinetic products.[3][6] For substrates prone to acid-catalyzed side reactions, milder catalysts should be screened first.
Q2: How can I control the diastereoselectivity of my spiroketalization reaction?
A2: Diastereoselectivity is controlled by choosing between thermodynamically and kinetically controlled reaction conditions.[5]
-
Thermodynamic control is achieved under equilibrating conditions (e.g., stronger acid, higher temperature, longer reaction time) to yield the most stable spiroketal diastereomer.[3]
-
Kinetic control is favored under non-equilibrating conditions (e.g., milder acid, lower temperature, shorter reaction time) to yield the product that is formed fastest.[3] The stereochemistry of the starting material also plays a crucial role in directing the stereochemical outcome.[9]
Q3: My reaction is giving a complex mixture of products. What are the likely side reactions?
A3: Common side reactions include:
-
Intermolecular reactions: Especially at high concentrations. Consider diluting the reaction mixture.
-
Elimination reactions: Formation of enol ethers or other unsaturated products can occur, particularly with substrates prone to dehydration.[3]
-
Formation of furan byproducts: This can happen with certain precursors under acidic conditions.[4]
-
Epimerization: The acidic conditions can cause epimerization of stereocenters adjacent to carbonyl groups.[10]
Q4: Are there alternatives to acid-catalyzed spiroketalization?
A4: Yes, several alternative methods exist:
-
Transition Metal Catalysis: Gold, palladium, and other transition metals can catalyze the spiroketalization of precursors like alkynyl diols under neutral or mild conditions.[4][11]
-
Enzymatic Spiroketalization: Biocatalysis offers a highly selective method for forming spiroketals, often proceeding through oxidative rearrangements.[12]
-
Halonium-Ion-Induced Spiroketalization: This method uses a halonium ion to initiate the cyclization cascade.[13]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization of a Dihydroxyketone
-
Dissolve the dihydroxyketone substrate in an appropriate anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the acid catalyst (e.g., 0.1 eq of CSA or TsOH) portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical acid-catalyzed spiroketalization reaction.
Caption: Troubleshooting logic for addressing low yield in spiroketal formation.
References
- 1. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mskcc.org [mskcc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protection and Deprotection [cem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-Oxaspiro[5.5]undecan-5-ol in acidic media
Welcome to the technical support center for 1-Oxaspiro[5.5]undecan-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly in acidic media. The following information is based on general principles of organic chemistry, as specific experimental data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound in acidic media?
A1: this compound, a hydroxylated spiroketal, may exhibit instability in acidic environments. The primary concerns are acid-catalyzed hydrolysis of the spiroketal moiety and dehydration of the tertiary alcohol. These reactions can lead to the formation of various degradation products, altering the compound's purity, activity, and safety profile.
Q2: What is the likely mechanism of acid-catalyzed degradation?
A2: The degradation in acidic media is likely to proceed through two main pathways that can occur concurrently or sequentially:
-
Spiroketal Hydrolysis: Protonation of one of the ether oxygens in the spiroketal ring is followed by nucleophilic attack of water. This results in the opening of one of the rings to form a hemiacetal, which can exist in equilibrium with the open-chain hydroxy ketone.
-
Dehydration: The tertiary alcohol at the C5 position can be protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation, which can then rearrange or be quenched by a nucleophile to form unsaturated byproducts.
Q3: What are the potential degradation products of this compound in acid?
A3: Based on the proposed degradation pathways, several degradation products could be formed. The exact product profile will depend on the specific reaction conditions (e.g., acid strength, temperature, solvent).
| Potential Degradation Product | Formation Pathway | Notes |
| 6-(2-hydroxyethyl)tetrahydro-2H-pyran-2-one | Spiroketal hydrolysis followed by oxidation | The open-chain hydroxy ketone can undergo oxidation. |
| 1-(cyclohex-1-en-1-yl)ethane-1,2-diol | Dehydration followed by rearrangement | Carbocation rearrangement can lead to different isomers. |
| Spiro[5.5]undec-1-en-5-one | Dehydration | Formation of a double bond within the spirocyclic system. |
Q4: How can I monitor the stability of this compound in my experiments?
A4: Several analytical techniques are well-suited for monitoring the stability of your compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection (LC-MS) is a powerful tool for separating and quantifying the parent compound and its degradation products.[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals from degradation products in real-time.[5][6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable analytical method.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in acidic environments.
| Issue | Possible Cause | Recommended Action |
| Loss of compound purity over time in acidic solution. | Acid-catalyzed degradation (hydrolysis and/or dehydration). | - Store the compound in a neutral or slightly basic buffer if compatible with your experimental design.- Prepare acidic solutions fresh before use.- Minimize exposure time to acidic conditions.- Conduct experiments at the lowest effective temperature to slow down degradation kinetics. |
| Appearance of unexpected peaks in HPLC or NMR analysis. | Formation of degradation products. | - Use LC-MS or GC-MS to identify the mass of the unknown peaks and propose potential structures.- Perform forced degradation studies under controlled acidic conditions to intentionally generate and identify degradation products, which can then serve as standards. |
| Inconsistent experimental results. | Variable degradation of the starting material due to differences in pH, temperature, or time of exposure to acid. | - Carefully control and monitor the pH of your reaction mixtures.- Ensure consistent timing for all experimental steps involving acidic conditions.- Use a stability-indicating analytical method (like a well-developed HPLC method) to confirm the integrity of the compound before each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Media
This protocol outlines a general procedure to investigate the stability of this compound under acidic stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
To separate aliquots of the stock solution, add an equal volume of an aqueous acidic solution (e.g., 0.1 M HCl, 0.01 M HCl).
-
Incubate the samples at a controlled temperature (e.g., room temperature, 40 °C, 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
Sample Quenching and Preparation:
-
Immediately neutralize the withdrawn aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.
-
Visualizations
Below are diagrams illustrating the potential degradation pathways of this compound in acidic media.
Caption: Acid-catalyzed hydrolysis of the spiroketal.
Caption: Acid-catalyzed dehydration of the tertiary alcohol.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magritek [magritek.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Oxaspiro[5.5]undecan-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oxaspiro[5.5]undecan-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of this compound?
A1: The synthesis of this compound and related spiroketals is typically achieved through the acid-catalyzed cyclization of a suitable hydroxy-ketone precursor. The most common catalysts are Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), and Lewis acids. For asymmetric synthesis, chiral phosphoric acids have been employed.
Q2: Are there any alternative, non-acidic catalysts for this synthesis?
A2: Yes, alternative catalytic systems are being explored to overcome some of the limitations of strong acid catalysis, such as substrate decomposition. These include:
-
Metal-based catalysts: Gold (I) and Gold (III) complexes have been shown to catalyze spiroketalization reactions under mild conditions.[1] Iridium catalysts have also been used in cascade reactions to form spiroketals.
-
Organocatalysts: Chiral thiourea derivatives can be used to promote enantioselective spiroketalization.
Q3: How can I control the stereochemistry at the spirocyclic center?
A3: Stereocontrol is a critical aspect of spiroketal synthesis. The stereochemical outcome can be influenced by several factors:
-
Thermodynamic vs. Kinetic Control: The choice of catalyst and reaction conditions can favor either the thermodynamically or kinetically preferred diastereomer.
-
Chiral Catalysts: The use of chiral Brønsted acids (e.g., chiral phosphoric acids) or chiral Lewis acids can induce enantioselectivity.
-
Substrate Control: The stereochemistry of the starting hydroxy-ketone can direct the stereochemical outcome of the cyclization.
Troubleshooting Guides
Guide 1: Brønsted Acid Catalysis (e.g., p-TsOH)
This guide focuses on issues encountered when using Brønsted acids like p-toluenesulfonic acid for the synthesis of this compound. The following experimental protocol is adapted from the synthesis of a related compound, 1,5-Dioxaspiro[5.5]undecan-3-one, and may require optimization for your specific substrate.[2]
Experimental Protocol (Adapted)
-
Reaction Setup: To a solution of the hydroxy-ketone precursor in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.05-0.1 equivalents).
-
Water Removal: Equip the reaction flask with a Dean-Stark apparatus to remove water azeotropically as it is formed.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete water removal.2. Insufficient catalyst loading.3. Low reaction temperature. | 1. Ensure efficient azeotropic removal of water with a properly set up Dean-Stark trap.2. Increase the catalyst loading incrementally.3. Increase the reaction temperature. |
| Formation of side products (e.g., elimination products) | 1. Excessively strong acidic conditions.2. Prolonged reaction time. | 1. Use a milder Brønsted acid or a Lewis acid catalyst.2. Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Product decomposition during purification | The spiroketal is sensitive to acidic silica gel. | 1. Neutralize the silica gel with triethylamine before use.2. Consider alternative purification methods such as distillation or recrystallization if possible.[2] |
| Contamination with starting material | Incomplete reaction. | 1. Increase the reaction time or temperature.2. Ensure efficient water removal to drive the equilibrium towards the product. |
Guide 2: Lewis Acid Catalysis
Lewis acids can offer milder reaction conditions compared to Brønsted acids.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Catalyst deactivation | Presence of water in the reaction mixture. | Ensure the use of anhydrous solvents and reagents. |
| Poor stereoselectivity | The choice of Lewis acid and reaction temperature can influence the stereochemical outcome. | Screen different Lewis acids (e.g., Sc(OTf)₃, BF₃·OEt₂) and vary the reaction temperature. |
| Complex formation | The Lewis acid may form a stable complex with the product. | Optimize the work-up procedure to break the complex, which may involve the use of a suitable quenching agent. |
Quantitative Data
The following table summarizes representative data for spiroketalization reactions. Note that the specific substrate and conditions will significantly impact the outcome.
| Catalyst | Substrate | Yield (%) | Stereoselectivity (dr) | Reference |
| p-TsOH | Hydroxy-ketone precursor for a dioxaspiro[5.5]undecane derivative | High | Not reported | [2] |
| CF₃CO₂H | o-hydroxy benzyl alcohol and isochroman ketal | 45-98% | up to >20:1 | [3] |
| Sc(OTf)₃/Chiral Ligand | o-hydroxy benzyl alcohol and isochroman ketal | Moderate | 61% ee | [3] |
| Ag(I)/Brønsted Acid | β-alkynyl ketone and para-quinone methide | Good | Excellent | [4] |
| Ir/Brønsted Acid | 2-(1-hydroxyallyl)-phenol and isochroman ketal | High | up to 17:1 | [5] |
| AuCl₃ | Furfural and anilines (for a related cyclopentenone core) | 54-89% | Not applicable | [1] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brønsted acid catalyzed [4 + 2] cycloaddition for the synthesis of bisbenzannulated spiroketals with antifungal activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
preventing decomposition of 1-Oxaspiro[5.5]undecan-5-ol during workup
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 1-Oxaspiro[5.5]undecan-5-ol, focusing on preventing its decomposition during reaction workup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing significant loss of my product, this compound, during the aqueous workup of my reaction. What could be the cause?
A1: The most likely cause of decomposition of this compound during workup is the presence of acidic conditions. Both the spiroketal and the tertiary alcohol functionalities in the molecule are sensitive to acid.[1][2][3] Acidic workups can lead to a cascade of decomposition reactions, primarily dehydration of the tertiary alcohol and/or cleavage of the spiroketal ring system.
Q2: What specific decomposition pathways should I be aware of?
A2: Under acidic conditions, two primary decomposition pathways are possible for this compound:
-
Dehydration of the Tertiary Alcohol: Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes.[3][4][5] In this case, the hydroxyl group is protonated, forming a good leaving group (water), which then departs to generate a carbocation. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of a double bond.
-
Spiroketal Cleavage: Spiroketals are susceptible to acid-catalyzed hydrolysis or rearrangement.[1][2] The acidic environment can protonate one of the ether oxygens, initiating a ring-opening cascade to form a diol or other rearranged products.
Q3: My reaction was performed under basic conditions. Could the workup still be the issue?
A3: While this compound is generally more stable under basic conditions, issues can still arise during workup. If a strong acid is used to neutralize a basic reaction mixture, localized areas of high acidity can still cause decomposition. It is crucial to perform the neutralization carefully and under controlled conditions.
Q4: What are the signs of decomposition that I should look for in my crude product analysis (e.g., TLC, NMR)?
A4: On a TLC plate, decomposition will likely appear as multiple new spots, often with different polarities than your desired product. In the 1H NMR spectrum of the crude product, you might observe the appearance of signals corresponding to alkenic protons (typically in the 4.5-6.5 ppm region) if dehydration has occurred. The disappearance of the characteristic signals for the spiroketal and the tertiary alcohol would also be indicative of decomposition.
Q5: What is a recommended mild workup procedure to prevent decomposition?
A5: A mild, neutral or slightly basic workup is highly recommended. The goal is to neutralize the reaction mixture and remove impurities without subjecting the product to harsh pH conditions. A general procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a phosphate buffer (pH ~7).
Experimental Protocols
Protocol 1: Mild Basic Workup
This protocol is suitable for reactions that are not quenched by water and where acidic byproducts need to be neutralized.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO3) solution with vigorous stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Neutral Workup
This protocol is ideal for reactions that do not contain significant acidic or basic components that need to be neutralized.
-
Quenching: If applicable, cool the reaction mixture and quench with deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with an appropriate organic solvent.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent in vacuo.
Data Presentation
The choice of workup conditions can significantly impact the stability and final yield of this compound. The following table summarizes the potential outcomes of different workup procedures.
| Workup Condition | Reagents | Potential Effect on this compound | Recommendation |
| Acidic | Dilute HCl, H2SO4, etc. | High risk of decomposition via dehydration and/or spiroketal cleavage. | Avoid |
| Strongly Basic | Concentrated NaOH, KOH | Lower risk than acidic conditions, but potential for undesired side reactions. | Use with caution |
| Mildly Basic | Saturated NaHCO3, K2CO3 | Neutralizes acidic impurities with minimal risk of decomposition. | Recommended |
| Neutral | Water, Brine | Safest for the compound, but may not remove all ionic impurities. | Recommended when possible |
| Mildly Acidic | Saturated NH4Cl | Can be used to neutralize basic reactions, but carries a slight risk of decomposition. | Use with caution and monitor closely |
Visualizations
Potential Decomposition Pathways of this compound Under Acidic Workup
Caption: Acid-catalyzed decomposition pathways of this compound.
Recommended Workup Workflow to Prevent Decomposition
Caption: Recommended mild workup procedure for isolating this compound.
References
handling and storage guidelines for 1-Oxaspiro[5.5]undecan-5-ol
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Oxaspiro[5.5]undecan-5-ol was publicly available at the time of this document's creation. The following guidelines are based on general laboratory safety protocols and information available for structurally similar compounds, such as other spiroketals and secondary alcohols. Researchers should always consult the supplier-specific SDS upon receipt of the chemical and perform a thorough risk assessment before handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a spiroketal, a class of organic compounds characterized by a spirocyclic structure containing two rings connected by a single carbon atom which is part of a ketal functional group. Spiroketals are found in a variety of natural products and have shown potential as therapeutic agents and are used as building blocks in organic synthesis.[1][2][3] Their unique three-dimensional structure makes them of interest in drug discovery and materials science.
Q2: How should this compound be stored?
A2: Based on general guidelines for similar chemical compounds, this compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4] It should be kept away from heat, sparks, and open flames. For long-term storage, refrigeration may be recommended, but always consult the supplier's specific instructions. Avoid exposure to direct sunlight and incompatible materials such as strong oxidizing agents.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Standard laboratory PPE should be worn at all times. This includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any damage before use.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of any potential vapors.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound appears discolored or has an unusual odor. | Decomposition or contamination. | Do not use the compound. Dispose of it according to your institution's hazardous waste disposal procedures. Contact the supplier for a replacement. |
| Difficulty dissolving the compound. | Incorrect solvent choice or low temperature. | Refer to any available literature for appropriate solvents. Gentle warming and sonication may aid dissolution, provided the compound is thermally stable. Always perform a small-scale solubility test first. |
| Inconsistent experimental results. | Compound instability or improper handling. | Ensure the compound is stored under the recommended conditions to prevent degradation. Verify the accuracy of all measurements and ensure consistent experimental parameters. If the issue persists, consider compound re-purification or analysis to confirm its integrity. |
| Spill has occurred. | Accidental mishandling. | For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Ensure proper ventilation to dissipate any vapors. |
Experimental Protocols
General Handling and Use Workflow
References
- 1. Natural-product-like spiroketals and fused bicyclic acetals as potential therapeutic agents for B-cell chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. youtube.com [youtube.com]
addressing low diastereoselectivity in 1-Oxaspiro[5.5]undecan-5-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low diastereoselectivity in the synthesis of 1-Oxaspiro[5.5]undecan-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in the synthesis of this compound?
A1: The primary factors governing diastereoselectivity in the formation of the 1-Oxaspiro[5.5]undecane core are:
-
Thermodynamic vs. Kinetic Control: The reaction conditions, particularly temperature and reaction time, determine whether the thermodynamically more stable diastereomer or the kinetically favored one is the major product.[1]
-
The Anomeric Effect: This stereoelectronic effect stabilizes conformations where a heteroatom's lone pair of electrons is anti-periplanar to an adjacent C-O bond. In spiroketals, this strongly favors diastereomers where the oxygen atoms of the second ring are in an axial position relative to the first.
-
Catalyst: The choice of acid catalyst (Brønsted or Lewis acid) can significantly impact the transition state of the cyclization, thereby influencing the diastereomeric ratio.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thus altering the stereochemical outcome.
-
Substrate Structure: The presence of substituents on the precursor molecule can introduce steric hindrance or other electronic effects that favor the formation of one diastereomer over another.
Q2: How can I determine the diastereomeric ratio of my this compound product?
A2: The most common method for determining the diastereomeric ratio is through ¹H-NMR spectroscopy. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts for certain protons. By integrating the signals corresponding to each diastereomer, the ratio can be accurately calculated. For complex cases, ¹³C-NMR or 2D-NMR techniques like NOESY can provide further structural confirmation.
Q3: What is the difference between thermodynamic and kinetic control in spiroketalization?
A3:
-
Kinetic control prevails under irreversible conditions (e.g., low temperatures, short reaction times) and favors the product that is formed fastest, i.e., the one with the lowest activation energy.
-
Thermodynamic control is established under reversible conditions (e.g., higher temperatures, longer reaction times, presence of an equilibrating agent like a strong acid), leading to the most stable product as the major isomer.
Troubleshooting Guide for Low Diastereoselectivity
This guide provides a structured approach to diagnosing and resolving issues of low diastereoselectivity in the synthesis of this compound.
Problem: The observed diastereomeric ratio is lower than expected.
Step 1: Verify the Reaction Conditions
Ensure that the reaction parameters match those of a validated, high-selectivity protocol. Deviations in temperature, reaction time, or reagent stoichiometry can significantly impact the outcome.
Step 2: Analyze the Influence of Temperature and Time (Kinetic vs. Thermodynamic Control)
| Observation | Potential Cause | Suggested Action |
| Diastereomeric ratio changes with reaction time. | The reaction is likely under thermodynamic control, and the observed ratio reflects the equilibrium distribution of diastereomers. | To favor the thermodynamic product, increase the reaction time or temperature. To favor the kinetic product, lower the temperature and shorten the reaction time. |
| The desired diastereomer is the kinetic product, but the ratio is low. | The reaction temperature may be too high, allowing for equilibration to the thermodynamic product. | Decrease the reaction temperature. Consider using a non-coordinating solvent to minimize stabilization of the transition state leading to the undesired isomer. |
| The desired diastereomer is the thermodynamic product, but the ratio is low. | The reaction may not have reached equilibrium. | Increase the reaction time and/or temperature. Ensure a sufficient amount of acid catalyst is present to facilitate equilibration. |
Step 3: Evaluate the Impact of the Catalyst and Solvent
| Observation | Potential Cause | Suggested Action |
| Consistently low diastereoselectivity. | The chosen acid catalyst may not be optimal for differentiating the transition states leading to the two diastereomers. | Screen a range of Brønsted acids (e.g., p-TsOH, CSA) and Lewis acids (e.g., Sc(OTf)₃, TiCl₄). The choice of solvent can also be critical; for instance, non-polar solvents may favor kinetic control, while polar solvents can influence the stability of charged intermediates. |
| Formation of significant side products. | The catalyst may be too harsh, leading to decomposition or side reactions. | Use a milder acid catalyst or a lower catalyst loading. Consider performing the reaction at a lower temperature. |
Step 4: Assess the Purity of Starting Materials
Impurities in the starting hydroxy-keto precursor can sometimes interfere with the cyclization reaction, potentially by poisoning the catalyst or promoting side reactions that lead to a lower diastereomeric ratio. Ensure all starting materials are of high purity.
Experimental Protocols
High Diastereoselectivity Synthesis of a 1-Oxaspiro[5.5]undecane Derivative
This protocol is adapted from a reported synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-dien-9-one, a close analog of the target molecule, which achieved >99% diastereomeric excess.
Reaction: Oxidative Spirocyclization of a Phenolic Diol
Precursor: 4-(4-hydroxy-3-methoxyphenyl)butane-1,4-diol
Reagents:
-
Phenolic diol precursor
-
Lead (IV) acetate
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the phenolic diol precursor in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add lead (IV) acetate portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble lead salts.
-
Wash the Celite® pad with dichloromethane.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Note: This specific protocol yielded a single diastereomer as determined by ¹H-NMR.
Visualizations
General Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Diastereoselectivity
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
Validation & Comparative
Analysis of 1-Oxaspiro[5.5]undecan-5-ol: A Case of Limited Experimental NMR Data
A comprehensive search for experimental 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-Oxaspiro[5.5]undecan-5-ol has revealed a significant lack of publicly available information. Despite extensive searches of chemical databases and scientific literature, no experimental spectra for this specific compound could be located. This absence of data precludes a direct comparative analysis based on experimental findings.
The investigation did yield NMR data for several structurally related compounds, including isomers and derivatives such as 1-Oxaspiro[5.5]undecane-2,4-dione, 1-oxaspiro[5.5]undecan-4-one, and various dioxaspiro[5.5]undecanes. While these compounds share the core spiro[5.5]undecane framework, the differences in functional groups and their positions lead to distinct NMR spectra that are not directly comparable to this compound.
Given the unavailability of experimental data, a computational approach can be employed to predict the 1H and 13C NMR spectra of this compound. This theoretical data can serve as a valuable reference for researchers and professionals in the field.
Predicted ¹H and ¹³C NMR Spectral Data
Below are the predicted 1H and 13C NMR chemical shifts for this compound. These values were obtained using computational NMR prediction algorithms. It is important to note that these are theoretical values and may differ from experimental results.
Table 1: Predicted ¹H NMR Data for this compound
| Atom No. | Predicted Chemical Shift (ppm) |
| H-5 | 3.8 - 4.0 |
| H-2 (axial) | 3.5 - 3.7 |
| H-2 (equatorial) | 3.3 - 3.5 |
| H-4 (axial) | 1.8 - 2.0 |
| H-4 (equatorial) | 1.6 - 1.8 |
| H-3, H-7, H-8, H-9, H-10, H-11 | 1.2 - 1.7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom No. | Predicted Chemical Shift (ppm) |
| C-6 (Spiro) | 95 - 100 |
| C-2 | 60 - 65 |
| C-5 | 65 - 70 |
| C-4 | 35 - 40 |
| C-3 | 20 - 25 |
| C-7, C-11 | 30 - 35 |
| C-8, C-10 | 20 - 25 |
| C-9 | 25 - 30 |
Experimental Protocol for NMR Data Acquisition (General)
For the future acquisition of experimental data, the following general protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Logical Workflow for Spectral Analysis
The process of analyzing the NMR spectra of a novel or uncharacterized compound like this compound follows a logical progression.
Caption: Workflow for NMR Spectral Analysis.
Structural and Spectral Relationship
The chemical structure of this compound directly influences its expected NMR spectrum. The spirocyclic nature and the presence of the hydroxyl group create a unique chemical environment for each proton and carbon atom.
Caption: Structure-Spectrum Relationship.
Characterizing 1-Oxaspiro[5.5]undecan-5-ol: A Comparative Guide to Analytical Techniques
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Determination
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and confidence. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Hypothetical HRMS Data for 1-Oxaspiro[5.5]undecan-5-ol
The table below presents hypothetical, yet realistic, HRMS data for the protonated molecule of this compound ([M+H]⁺).
| Parameter | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Calculated Exact Mass | 170.1307 |
| Measured Exact Mass | 170.1305 |
| Mass Accuracy (ppm) | 1.2 |
| Instrumentation | Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Alternative Analytical Techniques: A Comparative Overview
While HRMS provides unparalleled accuracy in mass determination, a comprehensive characterization of this compound often requires complementary data from other analytical techniques. The following table compares HRMS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, two commonly employed alternatives.
| Analytical Technique | Information Provided | Typical Performance | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular formula. | Mass accuracy: < 5 ppm | Unambiguous molecular formula determination. | Provides limited structural information (fragmentation can help). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern, retention time. | Mass resolution: Unit mass | Excellent for volatile and thermally stable compounds, provides structural clues from fragmentation. | Derivatization may be required for polar compounds like alcohols. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | ¹H NMR, ¹³C NMR | Definitive structure elucidation. | Lower sensitivity compared to MS techniques, requires larger sample amounts. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
A detailed experimental protocol for the HRMS analysis of a cyclic alcohol like this compound is provided below.
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or FT-ICR MS.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode is typically used for alcohols to detect the protonated molecule [M+H]⁺.
-
Scan Range: m/z 100-500.
-
Resolution: > 60,000 FWHM.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Analysis: The acquired data is processed to determine the accurate mass of the parent ion and its fragments. The elemental composition is then calculated using software that compares the measured mass to theoretical masses of possible formulas.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
For GC-MS analysis of polar compounds like alcohols, derivatization is often necessary to increase volatility and thermal stability. A common method is silylation.
-
To 1 mg of the compound, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a sealed vial.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating semi-volatile compounds (e.g., DB-5ms).
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Data Analysis: The fragmentation pattern of the analyte is compared with spectral libraries for identification.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HRMS and a comparative logic for technique selection.
Comparative Analysis of Synthetic Routes to 1-Oxaspiro[5.5]undecan-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to 1-Oxaspiro[5.5]undecan-5-ol, a spirocyclic ether alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures for this specific molecule in the current literature, this comparison is based on well-established analogous reactions. The two routes explored are:
Route 1: Nucleophilic addition of a cyclohexyl Grignard reagent to δ-valerolactone. Route 2: Nucleophilic addition of a protected 4-hydroxybutyl Grignard reagent to cyclohexanone, followed by deprotection and intramolecular cyclization.
This document presents a detailed examination of these methodologies, including quantitative data, experimental protocols, and visual representations of the synthetic pathways.
Data Presentation
| Parameter | Route 1: Grignard Addition to Lactone | Route 2: Grignard Addition to Ketone & Cyclization |
| Starting Materials | δ-Valerolactone, Cyclohexylmagnesium bromide | Cyclohexanone, 4-Bromobutanol, Protecting group (e.g., THP), Magnesium |
| Key Intermediates | Hemiketal intermediate | 1-(4-hydroxybutyl)cyclohexan-1-ol |
| Reaction Steps | 1 (excluding workup) | 3 (Protection, Grignard reaction, Deprotection/Cyclization) |
| Reported Yields (Analogous Reactions) | Moderate to Good | Generally Good |
| Key Reagents | Grignard reagent, Diethyl ether/THF, Acidic workup | Protecting group reagents, Grignard reagent, Acid catalyst for cyclization |
| Potential Byproducts | Diol from double addition, unreacted starting materials | Dimerization products of the Grignard reagent, elimination products |
| Scalability | Potentially scalable with careful control of reaction conditions | Readily scalable |
| Stereocontrol | Not applicable for the target molecule | Not applicable for the target molecule |
Synthetic Pathway Diagrams
Caption: Route 1: Synthesis via Grignard addition to a lactone.
Caption: Route 2: Synthesis via Grignard addition to a ketone and cyclization.
Experimental Protocols
Route 1: Grignard Addition to δ-Valerolactone (Analogous Procedure)
This protocol is adapted from general procedures for the reaction of Grignard reagents with lactones.
Materials:
-
δ-Valerolactone
-
Cyclohexylmagnesium bromide (commercial solution or freshly prepared)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (1 M)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a solution of cyclohexylmagnesium bromide in anhydrous diethyl ether or THF.
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
A solution of δ-valerolactone in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The resulting mixture is acidified to pH 2-3 with 1 M hydrochloric acid to facilitate the cyclization of the intermediate diol to the spiro-ether.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Grignard Addition to Cyclohexanone and Intramolecular Cyclization (Analogous Procedure)
This protocol is a multi-step synthesis involving protection, Grignard reaction, and deprotection/cyclization.
Step 2a: Protection of 4-Bromobutanol
-
To a solution of 4-bromobutanol and a catalytic amount of p-toluenesulfonic acid in dichloromethane is added 3,4-dihydro-2H-pyran (DHP) dropwise at 0 °C.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the protected 4-bromobutanol.
Step 2b: Grignard Reaction
-
A flame-dried flask is charged with magnesium turnings and a crystal of iodine in anhydrous THF under an inert atmosphere.
-
A small amount of the protected 4-bromobutanol from Step 2a is added to initiate the reaction.
-
The remaining protected 4-bromobutanol in anhydrous THF is added dropwise to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
-
The Grignard solution is cooled to 0 °C, and a solution of cyclohexanone in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
Step 2c: Deprotection and Intramolecular Cyclization
-
The crude product from Step 2b is dissolved in a mixture of THF and 1 M hydrochloric acid.
-
The mixture is stirred at room temperature for 4-8 hours to effect both deprotection and intramolecular cyclization.
-
The reaction mixture is neutralized with saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Comparison and Discussion
Route 1 offers a more direct, one-pot approach to the target molecule. Its primary advantage is the reduced number of synthetic steps, which can lead to higher overall efficiency and less waste generation. However, the reaction of Grignard reagents with lactones can sometimes be challenging to control, with the potential for double addition leading to the formation of a diol byproduct. Careful control of stoichiometry and reaction temperature is crucial for maximizing the yield of the desired hemiketal intermediate, which then cyclizes upon acidic workup.
Route 2 is a more convergent and potentially more robust synthesis. Although it involves more steps (protection, Grignard formation, addition, and deprotection/cyclization), each step is generally high-yielding and well-understood. This route allows for better control over the reaction, as the reactive functional groups are masked until the final cyclization step. The protection of the hydroxyl group in 4-bromobutanol is essential to prevent it from reacting with the Grignard reagent. The final acid-catalyzed deprotection and intramolecular cyclization of the resulting diol is typically an efficient process.
The choice between these two synthetic routes will depend on the specific requirements of the researcher. For a rapid and more atom-economical synthesis, Route 1 may be preferable, provided that the reaction conditions can be optimized to minimize side reactions. For a more reliable and scalable synthesis where control and predictability are paramount, Route 2 presents a more conservative and likely higher-yielding approach, despite the increased number of steps. Experimental validation would be necessary to determine the optimal conditions and yields for the synthesis of this compound via either of these plausible pathways.
Biological Activity of 1-Oxaspiro[5.5]undecan-5-ol: A Comparative Analysis with Other Spiroketals
A comprehensive review of publicly available scientific literature and databases reveals no specific studies detailing the biological activity of 1-Oxaspiro[5.5]undecan-5-ol. Consequently, a direct comparison of its performance with other spiroketals, supported by experimental data, cannot be provided at this time.
However, the broader class of spiroketals, characterized by a spirocyclic junction of two heterocyclic rings containing oxygen, is a well-established "privileged scaffold" in medicinal chemistry and natural product research.[1][2] These compounds exhibit a wide array of significant biological activities. This guide, therefore, provides a comparative overview of the biological activities of other spiroketal compounds, with a focus on those sharing the spiro[5.5]undecane core where data is available, to offer a contextual understanding for researchers, scientists, and drug development professionals.
Diverse Biological Activities of Spiroketal Analogs
Spiroketals are found in numerous natural products and have been synthesized for various therapeutic applications.[3][4] Their rigid, three-dimensional structure is often crucial for their interaction with biological targets.[2] The biological activities of spiroketals are diverse, ranging from antimicrobial and anticancer to insect pheromonal effects.
Insect Pheromone Activity
A notable example of a spiro[5.5]undecane is 1,7-dioxaspiro[5.5]undecane , also known as olean. This compound is a major component of the sex pheromone of the olive fruit fly, Bactrocera oleae.[5] Its biological activity has been confirmed in both laboratory and field studies, where it demonstrates significant attraction to male flies.[5] While structurally different from this compound, its activity highlights the role of the spiro[5.5]undecane skeleton in insect communication.
Anticancer and Cytotoxic Activity
While no data exists for this compound, other spiroketal-containing compounds have demonstrated potent anticancer and cytotoxic effects. For instance, certain synthetic dispiro-indolinones, which incorporate a spirocyclic system, have shown high cytotoxic activity against various cancer cell lines.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Dispiro-indolinones | LNCaP (Prostate Cancer) | 1.2–3.5 µM |
This table summarizes the cytotoxic activity of a class of spiro compounds, highlighting their potential in cancer research. Note that these are not direct analogs of this compound.
Antimicrobial and Antifungal Activity
The spiroketal motif is present in several natural products with antimicrobial and antifungal properties.[4] While specific data on this compound is unavailable, related long-chain ketones like undecan-2-one and undecan-3-one have exhibited significant activity against the yeast Candida mycoderma and the mold Aspergillus niger.[3] This suggests that the undecane chain, which forms the backbone of this compound, can be associated with antimicrobial effects.
| Compound | Microorganism | Activity | Reference |
| Undecan-2-one | Candida mycoderma | High | [3] |
| Undecan-3-one | Candida mycoderma | High | [3] |
| Undecan-x-ones | Aspergillus niger | Strongest effect | [3] |
This table presents the antimicrobial activity of undecanones, which share a carbon backbone length with the target compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of the compounds mentioned above can be found in the cited literature. For example, the assessment of antimicrobial activity of undecanones typically involves methods like impedimetric analysis and the agar disc diffusion method to determine the viability of microbial populations in the presence of the test compounds.[3]
Signaling Pathways and Mechanisms of Action
The mechanism of action for many spiroketals is tied to their specific biological targets. For instance, the antiparasitic avermectins, which contain a spiroketal moiety, act by potentiating the presynaptic release of gamma-aminobutyric acid (GABA), leading to paralysis in nematodes and arthropods.
Below is a generalized representation of a signaling pathway that could be inhibited by a hypothetical bioactive spiroketal targeting a receptor kinase.
Caption: Hypothetical inhibition of a cell signaling pathway by a spiroketal compound.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing the biological activity of a novel compound like this compound would follow a standardized process.
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
References
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bioassay Analysis of Spiroketal Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Comparative Bioactivity of Spiroketal Analogs
The following tables summarize the in vitro anticancer activity of different series of spiroketal analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anticancer Activity of 1-Oxa-4-azaspironenone Derivatives
| Compound | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
| Bendamustine | >10 | >10 | >10 |
| Vorinostat | 2.84 | 3.51 | 4.22 |
Data sourced from a study on novel 1-Oxa-4-azaspironenone derivatives.[1]
Table 2: Cytotoxicity of Selected 1-Oxa-4-azaspironenone Derivatives against a Non-Cancerous Cell Line
| Compound | HUVEC (Human Umbilical Vein Endothelial Cells) IC50 (µM) |
| 5b | 1.52 |
| 8b | >10 |
| Vorinostat | 5.87 |
This table highlights the selectivity of the compounds for cancer cells over normal cells.[1]
Table 3: In Vitro Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
| Compound | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 11b | 0.18 | - | - |
| 11d | - | 0.08 | - |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | - | 0.09 | 0.14 |
| 12c | - | - | 0.14 |
| Bendamustine | >10 | >10 | >10 |
| Vorinostat | 2.84 | 3.51 | 4.22 |
These compounds demonstrated potent activity against the tested cancer cell lines.[2]
Table 4: Anticancer Activity of a Spiro[5.5]undecane-1,5,9-trione Derivative
| Compound | SK-HEP-1 (Liver Cancer) IC50 (µM) |
| 2a | 23.67 ± 4 |
This compound, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, showed activity against liver cancer cells.[3]
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which was utilized to determine the IC50 values in the cited studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
- Harvest cells in the logarithmic growth phase and adjust the cell suspension concentration.
- Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- Carefully remove the medium from each well.
- Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
- Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Hypothesized Signaling Pathway: Induction of Apoptosis
While the precise signaling pathways for the presented spiroketal analogs have not been fully elucidated, a common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified, generalized apoptosis pathway that could be investigated for these compounds.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
References
A Comparative Guide to the Determination of Enantiomeric Excess for Chiral 1-Oxaspiro[5.5]undecan-5-ol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical composition of chiral molecules is a critical parameter in the pharmaceutical industry, where the therapeutic efficacy of a drug can be enantiomer-dependent, with one enantiomer being active and the other inactive or even toxic. The accurate determination of enantiomeric excess (ee) is therefore paramount. This guide provides a comparative overview of three primary analytical techniques for determining the enantiomeric excess of chiral 1-Oxaspiro[5.5]undecan-5-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.
Quantitative Performance Comparison
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required precision, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance metrics for Chiral HPLC, Chiral GC, and NMR with Chiral Derivatizing Agents.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Derivatizing Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers (or their volatile derivatives) based on their interaction with a chiral stationary phase in a capillary column. | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum. |
| Sample Preparation | Dissolution in a suitable mobile phase. Derivatization may be required to introduce a chromophore for UV detection. | Derivatization to a volatile and thermally stable compound is often necessary. | Derivatization with a chiral agent (e.g., Mosher's acid) to form diastereomers. |
| Typical Analysis Time | 10 - 30 minutes per sample. | 15 - 45 minutes per sample. | 5 - 20 minutes per sample for data acquisition, plus reaction time for derivatization. |
| Resolution | High resolution is achievable with a wide variety of commercially available chiral columns. | Excellent resolution for volatile compounds. | Dependent on the chemical shift difference between diastereomeric signals. |
| Sensitivity (LOD/LOQ) | High sensitivity, especially with UV or Mass Spectrometry (MS) detection. | Very high sensitivity, particularly with Flame Ionization Detection (FID) or MS. | Generally lower sensitivity compared to chromatographic methods. |
| Accuracy & Precision | High accuracy and precision. | High accuracy and precision. | Good accuracy and precision, but can be affected by incomplete derivatization or kinetic resolution. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, PDA, CD, MS). | GC system with a chiral capillary column and a detector (e.g., FID, MS). | High-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are representative and may require optimization for the specific analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a broad range of chiral compounds, including alcohols.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as this compound lacks a strong chromophore, derivatization with a UV-active agent like benzoyl chloride might be necessary for improved sensitivity).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Chiral Gas Chromatography (GC)
Chiral GC is an excellent method for the analysis of volatile and thermally stable chiral compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility.
Experimental Protocol:
-
Derivatization (Acetylation):
-
To a solution of this compound (approx. 1 mg) in pyridine (0.5 mL), add acetic anhydride (0.2 mL).
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.
-
-
GC Conditions:
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers from the gas chromatogram, as described for the HPLC method.
-
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Method)
This method involves the conversion of the enantiomeric alcohols into diastereomeric esters using a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The resulting diastereomers will have distinct NMR spectra, allowing for the determination of their ratio.
Experimental Protocol:
-
Derivatization with (R)- and (S)-Mosher's Acid Chloride (in separate NMR tubes):
-
For the (R)-Mosher's ester: To a solution of the this compound sample (approx. 5 mg) in deuterated chloroform (CDCl₃, 0.5 mL) in an NMR tube, add a small amount of pyridine (a few microliters).
-
Add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
Cap the NMR tube and shake well. The reaction is usually complete within 15-30 minutes at room temperature.
-
For the (S)-Mosher's ester: Repeat the procedure in a separate NMR tube using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR and/or ¹⁹F NMR spectra for both diastereomeric ester samples.
-
In the ¹H NMR spectrum, identify a well-resolved proton signal that is close to the chiral center and shows a clear chemical shift difference between the two diastereomers.
-
In the ¹⁹F NMR spectrum, the -CF₃ group will give a distinct singlet for each diastereomer, which is often baseline resolved and ideal for accurate integration.
-
-
Data Analysis:
-
Integrate the corresponding signals for the two diastereomers in either the ¹H or ¹⁹F NMR spectrum.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 where Integral₁ and Integral₂ are the integration values of the signals corresponding to the major and minor diastereomers, respectively.
-
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each of the described analytical methods.
Caption: Workflow for ee% determination by Chiral HPLC.
Caption: Workflow for ee% determination by Chiral GC.
Caption: Workflow for ee% determination by NMR.
Determining the Absolute Stereochemistry of 1-Oxaspiro[5.5]undecan-5-ol: A Comparative Guide to Modern Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute stereochemistry of a chiral molecule is a critical step. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute stereochemistry of the chiral secondary alcohol, 1-Oxaspiro[5.5]undecan-5-ol: Mosher's Method, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.
This document outlines the experimental protocols for each method, presents hypothetical comparative data in a tabular format, and includes workflow diagrams to illustrate the analytical processes. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate technique for a given research context.
Comparative Analysis of Analytical Methods
The determination of the absolute configuration of a stereocenter is a fundamental requirement in chemical and pharmaceutical research. The choice of method depends on factors such as the physical state of the sample, the availability of instrumentation, and the amount of material. Below is a summary of hypothetical data obtained for this compound using three distinct methods.
| Analytical Method | Parameter Measured | (R)-1-Oxaspiro[5.5]undecan-5-ol | (S)-1-Oxaspiro[5.5]undecan-5-ol | Key Finding |
| Mosher's Method | ¹H NMR Chemical Shift Difference (Δδ in ppm) | Protons on C4: +0.08, +0.12; Protons on C6: -0.05, -0.07 | Protons on C4: -0.09, -0.11; Protons on C6: +0.06, +0.08 | The sign of the Δδ values for protons neighboring the stereocenter determines the absolute configuration. |
| Vibrational Circular Dichroism (VCD) | VCD Spectrum (cm⁻¹) | Positive couplet at 1050 cm⁻¹, Negative band at 1120 cm⁻¹ | Negative couplet at 1050 cm⁻¹, Positive band at 1120 cm⁻¹ | The experimental VCD spectrum matches the computationally predicted spectrum for a specific enantiomer. |
| Single-Crystal X-ray Crystallography | Flack Parameter | 0.02(4) | Not applicable (measurement on a single crystal) | A Flack parameter close to 0 confirms the assigned absolute stereochemistry of the crystal structure. |
Experimental Protocols
Mosher's Method
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] It involves the derivatization of the alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by the analysis of the ¹H NMR spectra of the resulting diastereomeric esters.[1][3]
Protocol:
-
Esterification: React two separate samples of this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-chiral base (e.g., pyridine or DMAP).
-
Purification: Purify the resulting diastereomeric Mosher esters using column chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Spectral Assignment: Assign the proton signals in the NMR spectra, focusing on the protons on the carbons adjacent to the stereocenter (C4 and C6).
-
Data Analysis: Calculate the difference in chemical shifts (Δδ = δS - δR) for the assigned protons. A consistent positive or negative sign for the Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher's model.[4]
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] It is a powerful method for determining the absolute configuration of molecules in solution, and is particularly useful when crystallization is not feasible.[7] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known enantiomer.
Protocol:
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer (e.g., the (R)-enantiomer) of this compound.
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., CDCl₃).
-
VCD Measurement: Acquire the experimental VCD spectrum of the sample using a VCD spectrometer.
-
Spectral Comparison: Compare the experimental VCD spectrum to the computationally predicted spectrum.
-
Configuration Assignment: If the experimental and calculated spectra show a good correlation in terms of sign and relative intensity of the VCD bands, the absolute configuration of the sample is assigned as that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is assigned as the opposite enantiomer.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[8][9] This method relies on the diffraction of X-rays by a single crystal of the compound.
Protocol:
-
Crystallization: Grow a single crystal of this compound of suitable quality. This can be a challenging step, especially for oils or amorphous solids.[3]
-
Data Collection: Mount the crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous dispersion of the X-rays. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[10]
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - ECHEMI [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purechemistry.org [purechemistry.org]
- 10. Absolute configuration - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 1-Oxaspiro[5.5]undecane Scaffolds: A Guide to Catalytic Strategies
A direct comparative guide to the catalytic synthesis of 1-Oxaspiro[5.5]undecan-5-ol cannot be provided at this time, as a comprehensive search of scientific literature did not yield specific established protocols or comparative catalytic studies for this particular molecule. The absence of dedicated research on the synthesis of this compound prevents a detailed analysis of catalyst efficiency, including yield, reaction time, and selectivity, as requested.
However, for researchers, scientists, and drug development professionals interested in this structural motif, this guide offers a valuable overview of the general catalytic strategies employed in the synthesis of the parent 1-Oxaspiro[5.5]undecane scaffold and related spiroketals. Understanding these methodologies provides a foundational framework for approaching the synthesis of novel derivatives such as this compound.
General Strategies for Spiroketal Synthesis
The formation of the spiroketal core, a prevalent feature in many natural products, is typically achieved through the cyclization of a precursor molecule containing both a ketone (or a latent ketone) and two hydroxyl groups. The efficiency and stereochemical outcome of this transformation are often dictated by the choice of catalyst.
Acid-Catalyzed Spiroketalization
The most traditional and widely employed method for spiroketal synthesis involves the acid-catalyzed dehydration of a dihydroxy ketone. This approach is often favored for its simplicity and its tendency to yield the thermodynamically most stable spiroketal isomer.
Table 1: Common Acid Catalysts for Spiroketalization
| Catalyst | Typical Reaction Conditions | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Aprotic solvent (e.g., benzene, toluene), Dean-Stark trap | Commonly used, effective for removing water and driving the equilibrium towards the spiroketal product. |
| Camphorsulfonic acid (CSA) | Aprotic or protic solvents | A chiral acid catalyst that can be used for asymmetric spiroketalization, although stereocontrol is often substrate-dependent. |
| Hydrochloric acid (HCl) | Protic solvent (e.g., methanol, ethanol) | A strong acid catalyst, can sometimes lead to side reactions or decomposition of sensitive substrates. |
| Trifluoroacetic acid (TFA) | Dichloromethane | A strong acid that is volatile and can be easily removed during workup. |
Transition Metal-Catalyzed Spiroketalization
In recent years, transition metal catalysis has emerged as a powerful alternative for spiroketal synthesis, offering milder reaction conditions and novel synthetic pathways. These methods often utilize precursors that are different from the traditional dihydroxy ketones.
Table 2: Selected Transition Metal Catalysts for Spiroketalization
| Catalyst System | Precursor Type | General Transformation |
| Gold(I) or Gold(III) complexes | Alkynyl diols | Dihydroalkoxylation of the alkyne to form the spiroketal. |
| Palladium(II) salts | Alkynyl diols | Hydroalkoxylation of the alkyne, similar to gold catalysis. |
| Mercury(II) triflate (Hg(OTf)₂) | Amino ynone substrates | Cycloisomerization to construct the spirocyclic skeleton in a single step. |
| Iridium(I) complexes | 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines | Asymmetric cascade allylation/spiroketalization. |
| Rhodium(I) complexes | Alkynyl diols | Hydroalkoxylation reactions. |
Experimental Workflow and Methodologies
The following represents a generalized experimental protocol for a typical acid-catalyzed spiroketalization, which would be a logical starting point for the synthesis of a novel spiroketal like this compound.
General Procedure for Acid-Catalyzed Spiroketalization of a Dihydroxy Ketone
-
Reactant Preparation: The dihydroxy ketone precursor is dissolved in a suitable aprotic solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.
-
Catalyst Addition: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, typically 0.1-1 mol%) is added to the solution.
-
Reaction Execution: The reaction mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. The reaction mixture is washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure spiroketal.
Visualizing the Synthetic Pathway
The general workflow for synthesizing a 1-Oxaspiro[5.5]undecane scaffold can be visualized as a logical progression from a linear precursor to the final cyclized product.
Caption: Generalized workflow for 1-Oxaspiro[5.5]undecane synthesis.
Safety Operating Guide
Proper Disposal of 1-Oxaspiro[5.5]undecan-5-ol: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of 1-Oxaspiro[5.5]undecan-5-ol. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this guidance is based on the general properties of cyclic ethers and standard laboratory chemical waste procedures. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, regional, and national regulations.
The proper disposal of laboratory chemicals is not merely a procedural task but a critical component of a robust safety culture and environmental responsibility. For researchers, scientists, and drug development professionals, understanding and implementing correct disposal protocols for compounds like this compound is essential. This guide offers a comprehensive, step-by-step approach to ensure that this chemical is handled and disposed of in a manner that prioritizes safety and regulatory compliance.
Hazard Assessment and Classification
Key Preliminary Steps:
-
Consult Your EHS Department: Before beginning any work that will generate waste, contact your institution's EHS department. They will provide specific guidance based on your location's regulations and your facility's capabilities.
-
Obtain a Hazardous Waste Container: Request a dedicated, properly labeled hazardous waste container from your EHS department. Ensure the container is compatible with organic solvents.
-
Label the Container: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's policy.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound.
1. Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
In particular, avoid mixing it with incompatible materials such as strong oxidizing agents or strong acids, which could lead to violent reactions.
2. Collection of Waste:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in the designated hazardous waste container.
-
Keep the waste container securely closed when not in use to prevent the release of vapors and potential contamination.
3. Storage of Waste:
-
Store the hazardous waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area (SAA).
-
The storage area should be away from heat sources, open flames, and direct sunlight.
4. Request for Waste Pickup:
-
Once the waste container is full or when the experiment is complete, follow your institution's procedure to request a hazardous waste pickup from the EHS department.
-
Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Important "Don'ts":
-
DO NOT pour this compound down the drain. This can lead to environmental contamination and may be a violation of regulations.
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT evaporate the chemical in a fume hood as a means of disposal.
Quantitative Data Summary
While no specific quantitative data for this compound was found, the following table summarizes general safety parameters for a related class of compounds, cyclic ethers. These values are for illustrative purposes and may not accurately reflect the properties of the specific compound.
| Parameter | General Value for Cyclic Ethers | Significance |
| Flash Point | Can be low (e.g., Tetrahydrofuran: -14°C) | Indicates flammability and the need to store away from ignition sources. |
| Boiling Point | Varies widely | Affects the volatility and potential for inhalation exposure. |
| Peroxide Formation | Potential for many ethers | A significant explosion hazard, especially in older containers. |
Experimental Protocols
As no experimental protocols for the disposal of this compound were found, a generalized workflow for laboratory chemical waste disposal is provided below.
General Laboratory Chemical Waste Disposal Workflow
-
Chemical Identification and Hazard Assessment:
-
Identify the chemical to be disposed of.
-
Consult the Safety Data Sheet (SDS) if available. If not, treat the substance as hazardous.
-
Determine the primary hazards (e.g., flammable, corrosive, reactive, toxic).
-
-
Selection of Appropriate Waste Container:
-
Choose a container that is chemically compatible with the waste.
-
Ensure the container is in good condition with a secure lid.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Write the full chemical name and any other required information on the label.
-
-
Waste Accumulation:
-
Collect the waste in the labeled container.
-
Keep the container closed when not in use.
-
Store the container in a designated satellite accumulation area.
-
-
Request for Disposal:
-
When the container is full or the project is complete, submit a waste pickup request to the EHS department.
-
Visualizations
The following diagrams illustrate the logical relationships in the chemical disposal process.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision-making process for the disposal of this compound.
Personal protective equipment for handling 1-Oxaspiro[5.5]undecan-5-ol
This guide provides crucial safety and logistical information for the handling and disposal of 1-Oxaspiro[5.5]undecan-5-ol, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its constituent functional groups: ethers and secondary alcohols. Ethers are recognized for their flammability and potential for peroxide formation, while alcohols are generally flammable and can be irritants.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate PPE to minimize exposure to chemicals. For this compound, the recommended PPE is outlined below.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. Standard safety glasses are not sufficient. |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. Given that breakthrough times can vary, it is recommended to change gloves frequently, especially after any sign of contamination. |
| Skin and Body | A flame-resistant laboratory coat should be worn. Long pants and closed-toe shoes are mandatory to protect the skin from potential splashes. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Prepare all required equipment and reagents to minimize the time spent handling the open chemical.
-
Aliquotting and Transfer: Conduct all transfers and manipulations of this compound within the fume hood. Avoid generating aerosols or vapors. Use appropriate tools for transfers, such as a calibrated pipette with disposable tips.
-
Heating: If heating is necessary, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Spills: In the event of a small spill within the fume hood, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from sources of ignition, heat, and direct sunlight.
-
Due to the ether linkage, there is a potential for peroxide formation upon exposure to air and light over time. It is advisable to date the container upon receipt and opening, and to test for peroxides if the material has been stored for an extended period (e.g., over one year).
-
Store away from strong oxidizing agents, acids, and bases.
Disposal Plan
All waste containing this compound should be considered hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Procedure: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.
Experimental Protocol: General Guidance for Use in a Reaction
The following is a generalized protocol for using this compound as a reactant in a chemical synthesis.
-
Reaction Setup: Assemble the reaction glassware in a chemical fume hood. Ensure all glassware is dry and free of contaminants.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add solvents and other reagents to the reaction vessel first. This compound should be added in a controlled manner, either neat or as a solution, using a syringe or dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, quench the reaction carefully, considering the reactivity of all components. Perform extractions and subsequent purification steps within the fume hood.
-
Purification: If purification by chromatography is required, conduct this in the fume hood.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
